Product packaging for N-methyl-1,4-dihydronicotinamide(Cat. No.:CAS No. 17750-23-1)

N-methyl-1,4-dihydronicotinamide

货号: B015369
CAS 编号: 17750-23-1
分子量: 138.17 g/mol
InChI 键: HOERLBZJYLYWEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Methyl-1,4-dihydronicotinamide (MNAH) is a derivative of the active center of the essential nicotinamide coenzyme (NADH), serving as a potent radical scavenger and a fundamental biomimetic model for studying NADH's redox biology. This compound isolates the core 1,4-dihydropyridine ring system, allowing researchers to investigate the intrinsic hydride transfer and antioxidant capabilities of the dihydronicotinamide moiety without interference from the larger NADH structure. MNAH demonstrates significant radical scavenging activity against reactive oxygen species (ROS) in physiological environments. Theoretical and kinetic studies reveal it is highly effective against both hydroxyl radicals (HO•) and hydroperoxyl radicals (HOO•). The reaction with HO• proceeds at diffusion-limited rates via multiple pathways, including formal hydrogen transfer (FHT), radical adduct formation (RAF), and single electron transfer (SET) in polar media. In contrast, its potent activity against the more physiologically representative HOO• radical is characterized by a thermodynamically and kinetically favored hydrogen abstraction from the C4–H bond. The calculated rate constant for this reaction in water (k overall = 3.84 × 10 5 M -1 s -1 ) aligns with experimental data for NADH itself, and its scavenging efficiency surpasses that of reference antioxidants like Trolox in aqueous environments and ascorbic acid in nonpolar settings. As a research tool, MNAH is invaluable in bioorganic chemistry for probing electron and hydride transfer mechanisms, modeling the antioxidant defense system against oxidative stress, and serving as a controlled model compound in kinetic studies to understand the behavior of the more complex NADH coenzyme. Its utility extends to studying the modulation of enzyme function, as similar dihydronicotinamide analogues have been shown to bind allosteric sites on enzymes like human serine racemase. : 17750-23-1 Molecular Formula : C 7 H 10 N 2 O Molecular Weight : 138.17 g/mol Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B015369 N-methyl-1,4-dihydronicotinamide CAS No. 17750-23-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methyl-4H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOERLBZJYLYWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CCC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170318
Record name N-Methyl-1,4-dihydronicotinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17750-23-1
Record name N-Methyl-1,4-dihydronicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1,4-dihydronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methyl-1,4-Dihydronicotinamide (MNADH): A Technical Guide to its Discovery, Properties, and Application as an NADH Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1,4-dihydronicotinamide (MNADH) has emerged as a important tool in the study of cellular redox processes. As a stable and synthetically accessible analog of reduced nicotinamide adenine dinucleotide (NADH), MNADH provides a simplified model to investigate the fundamental mechanisms of hydride transfer and radical scavenging, which are central to the biological activity of NADH. This technical guide provides an in-depth overview of the historical context of MNADH's development, its key physicochemical and biochemical properties, detailed experimental protocols for its synthesis and analysis, and its application in elucidating biological pathways and as a modulator of enzyme activity.

Introduction: The Need for Simplified NADH Models

Nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH, are indispensable coenzymes in a vast array of metabolic and signaling pathways. The NAD+/NADH redox couple plays a central role in cellular respiration, energy metabolism, and as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases. The discovery of NAD+ in 1906 by Arthur Harden and William John Young opened the door to understanding cellular fermentation and respiration. The subsequent elucidation of its structure and function, notably by researchers like Paul Karrer who investigated nicotinamide and related vitamins, laid the groundwork for modern biochemistry.[1][2][3][4]

The complexity of the NADH molecule, with its dinucleotide structure, often complicates the direct study of the nicotinamide headgroup's intrinsic reactivity. This led to the development of simpler "NADH model compounds" or "NADH analogs" that retain the core 1,4-dihydropyridine structure responsible for hydride transfer. This compound (MNADH) is one of the most fundamental and widely used of these analogs, isolating the reactive dihydronicotinamide moiety.[5] This allows for the precise investigation of its electron and hydride transfer capabilities without the steric and electronic influence of the rest of the NADH scaffold.

Physicochemical and Biochemical Properties of MNADH

MNADH is a crystalline solid with well-defined physical and chemical properties that make it a suitable model for biochemical studies. Its solubility in various solvents allows for its use in a range of experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₁₀N₂O[6][7]
Molecular Weight 138.17 g/mol [6][7]
CAS Number 17750-23-1[6][7]
Appearance Crystalline solid[6]
Solubility DMF: 15 mg/mlDMSO: 15 mg/mlEthanol: 2.5 mg/mlPBS (pH 7.2): 10 mg/ml[6]
UV Absorption (λmax) 356 nm[6]
Storage Temperature -80°C[6]
Stability ≥ 2 years at -80°C[6]

Radical Scavenging Activity and Mechanism

A key function of NADH is its role as an antioxidant, protecting cells from the damaging effects of reactive oxygen species (ROS). MNADH serves as an excellent model to study these radical scavenging properties. Theoretical and kinetic studies have demonstrated its high efficacy against hydroxyl (HO•) and hydroperoxyl (HOO•) radicals.[5][8]

Radical SpeciesRate Constant (k) in Water (M⁻¹s⁻¹)Mechanism(s)Reference(s)
HO• Diffusion-limitedFormal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF), Single Electron Transfer (SET)[5]
HOO• 3.84 × 10⁵Hydrogen abstraction from the C4-H bond[5][8]

The reaction with the highly reactive hydroxyl radical proceeds at a diffusion-limited rate through multiple pathways.[5] In contrast, the scavenging of the more physiologically relevant hydroperoxyl radical is characterized by a thermodynamically and kinetically favored hydrogen abstraction from the C4 position of the dihydropyridine ring.[5]

Radical_Scavenging_Mechanisms cluster_mechanisms Reaction Mechanisms MNADH MNADH FHT Formal Hydrogen Transfer (FHT) MNADH->FHT RAF Radical Adduct Formation (RAF) MNADH->RAF SET Single Electron Transfer (SET) MNADH->SET ROS ROS (HO•, HOO•) ROS->FHT ROS->RAF ROS->SET Scavenged_Product Scavenged ROS + Oxidized MNADH FHT->Scavenged_Product Leads to RAF->Scavenged_Product Leads to SET->Scavenged_Product Leads to

Caption: Reaction pathways of MNADH with reactive oxygen species.

Modulation of Enzyme Activity

Beyond its role in redox reactions, MNADH has been shown to modulate the activity of certain enzymes. A notable example is its allosteric inhibition of human serine racemase (hSR), an enzyme involved in neurotransmission.

EnzymeIC₅₀Mechanism of ActionReference(s)
Human Serine Racemase (hSR) 177 µMBinding to an allosteric and hydrophobic site on the enzyme.[5][6]

This inhibitory effect is primarily attributed to the N-substituted 1,4-dihydronicotinamide ring, highlighting the potential for designing specific enzyme modulators based on this scaffold.[5] The binding of MNADH interferes with the allosteric activation of hSR by ATP.[5]

Enzyme_Inhibition MNADH MNADH hSR_inactive Inactive hSR MNADH->hSR_inactive Binds to allosteric site hSR_active Active Human Serine Racemase (hSR) Product Product (e.g., D-Serine) hSR_active->Product Catalyzes ATP ATP (Allosteric Activator) ATP->hSR_active Activates Substrate Substrate (e.g., L-Serine) Substrate->hSR_active Binds to active site Synthesis_Workflow Start N-methylnicotinamide chloride Step1 Dissolve in H₂O + NaHCO₃ (N₂ atm) Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Na₂S₂O₄ Step2->Step3 Step4 Stir at RT Step3->Step4 Step5 Extraction Step4->Step5 Step6 Purification Step5->Step6 End MNADH Step6->End

References

N-Methyl-1,4-dihydronicotinamide: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1,4-dihydronicotinamide (MNAH) is a synthetic derivative of the nicotinamide moiety of the vital coenzyme NADH. Its structural similarity to the active portion of NADH makes it a valuable tool for studying redox biology, particularly as a stable and potent radical scavenger. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological interactions of MNAH. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of its known signaling pathways. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential and mechanistic understanding of this NADH analogue.

Chemical Structure and Identification

This compound is a substituted dihydropyridine. The core structure consists of a pyridine ring that is partially reduced at the 1 and 4 positions, with a methyl group substituting the nitrogen atom at position 1 and a carboxamide group at position 3.

IdentifierValue
IUPAC Name 1-methyl-1,4-dihydropyridine-3-carboxamide[1]
CAS Number 17750-23-1[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
SMILES CN1C=C(C=C1)C(=O)N
InChI InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10)[1]
InChIKey HOERLBZJYLYWEY-UHFFFAOYSA-N[1]

Physicochemical Properties

MNAH is a crystalline solid with defined solubility and spectral characteristics. These properties are crucial for its handling, formulation, and analysis in research and development settings.

PropertyValueReference
Physical State Crystalline solid[2]
pKa -1.45 (calculated for N1-H)[3]
Solubility
    DMF15 mg/mL[2]
    DMSO15 mg/mL[2]
    Ethanol2.5 mg/mL[2]
    PBS (pH 7.2)10 mg/mL[2]
UV/Vis Maximum (λmax) 356 nm[2]
Storage Temperature -20°C to -80°C
Stability Stable for at least 2 years when stored properly[2]

Experimental Protocols

Synthesis of this compound

Principle: The synthesis of this compound can be achieved by the reduction of N-methylnicotinamide iodide. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). The reaction proceeds via the transfer of a hydride ion to the pyridinium ring, yielding the 1,4-dihydropyridine product.

Materials:

  • N-methylnicotinamide iodide

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Deoxygenated water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve N-methylnicotinamide iodide in deoxygenated water to a concentration of approximately 0.1 M.

  • Add an excess of sodium bicarbonate to the solution to maintain a basic pH.

  • Under a gentle stream of inert gas (argon or nitrogen), add a freshly prepared aqueous solution of sodium dithionite (approximately 1.5 to 2.0 molar equivalents) dropwise to the stirred solution of N-methylnicotinamide iodide at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the pyridinium salt and by thin-layer chromatography (TLC).

  • Upon completion of the reaction, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield this compound as a crystalline solid.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the dihydropyridine ring. Characteristic signals are expected for the protons at the C2, C4, C5, and C6 positions, as well as the methyl and amide protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the dihydropyridine ring, the methyl group, and the carbonyl carbon of the amide.[1]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 139.0866.

Biological Interactions and Signaling Pathways

Allosteric Modulation of Human Serine Racemase

This compound has been identified as an allosteric modulator of human serine racemase (hSR).[4] hSR is the enzyme responsible for the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By binding to an allosteric site on hSR, MNAH can influence the enzyme's activity, thereby modulating the levels of D-serine and affecting NMDA receptor signaling.[4][5] This interaction presents a potential therapeutic avenue for neurological disorders associated with dysregulated NMDA receptor function.

Allosteric_Modulation_of_hSR MNAH N-methyl-1,4- dihydronicotinamide hSR Human Serine Racemase (hSR) MNAH->hSR Allosteric Modulation D_Serine D-Serine hSR->D_Serine Synthesis NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Binding Neuronal_Signaling Neuronal Signaling NMDA_Receptor->Neuronal_Signaling Activation

Allosteric modulation of human serine racemase by MNAH.
Reactive Oxygen Species (ROS) Scavenging

As an NADH analogue, MNAH is a potent reducing agent and can act as a scavenger of reactive oxygen species (ROS).[3][6] It can directly donate a hydride ion (H⁻) to neutralize ROS such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), thereby mitigating oxidative stress. This antioxidant activity is a key feature of its potential therapeutic applications in conditions associated with oxidative damage.

ROS_Scavenging_Mechanism MNAH This compound (Reduced) MNA_oxidized N-methylnicotinamide (Oxidized) MNAH->MNA_oxidized Hydride Donation (H⁻) ROS Reactive Oxygen Species (e.g., H₂O₂, O₂⁻) MNAH->ROS Neutralized_Species Neutralized Species (e.g., H₂O, O₂) ROS->Neutralized_Species Reduction Cellular_Protection Cellular Protection from Oxidative Damage Neutralized_Species->Cellular_Protection

Mechanism of ROS scavenging by this compound.

Conclusion

This compound is a versatile molecule with significant potential in biomedical research. Its well-defined chemical structure and physicochemical properties, coupled with its potent radical scavenging activity and ability to allosterically modulate key enzymes like human serine racemase, make it a valuable tool for investigating redox signaling and developing novel therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted nature of this intriguing NADH analogue. Further investigation into its biological effects and mechanisms of action is warranted to fully unlock its therapeutic potential.

References

The Role of N-methyl-1,4-dihydronicotinamide in Mimicking NADH in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NADH) is a fundamental coenzyme in all living cells, playing a pivotal role as a primary electron carrier in a vast array of redox reactions essential for metabolism and energy production.[1] Its reduced form, NADH, serves as a potent hydride donor, while its oxidized form, NAD+, acts as an electron acceptor. Due to its complex structure and inherent instability, researchers often turn to simpler, more stable analogues to probe the mechanisms of NADH-dependent processes. Among these, N-methyl-1,4-dihydronicotinamide (MNA), also referred to as MNAH, has emerged as a valuable biomimetic of NADH.[1][2]

MNA effectively isolates the core reactive moiety of NADH, the 1,4-dihydropyridine ring, allowing for the detailed investigation of hydride transfer mechanisms and antioxidant properties without the confounding influence of the larger adenosine diphosphate ribose portion of the NADH molecule.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of MNA as an NADH mimic in biological systems, with a focus on its use in enzymatic assays, as a radical scavenger, and in the modulation of cellular signaling pathways.

Chemical Properties and Synthesis

This compound (MNA) is a derivative of nicotinamide with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[2]

Synthesis of this compound (MNA)

A common and effective method for the synthesis of MNA involves the reduction of a corresponding N-methylpyridinium salt. A widely used reducing agent for this transformation is sodium dithionite (Na₂S₂O₄).

Experimental Protocol: Synthesis of MNA via Reduction of N-methylnicotinamide iodide

Materials:

  • N-methylnicotinamide iodide

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Deoxygenated water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve N-methylnicotinamide iodide in deoxygenated water to create a solution.

  • To this solution, add a solution of sodium bicarbonate in deoxygenated water.

  • While stirring vigorously under an inert atmosphere (argon or nitrogen), add a freshly prepared aqueous solution of sodium dithionite dropwise. The reaction mixture will typically change color, indicating the formation of the dihydropyridine ring.

  • Continue stirring at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the aqueous mixture multiple times with dichloromethane.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.

  • The crude product can be further purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized MNA should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The PubChem database provides reference spectral data for this compound (CID 192942).[3]

MNA as a Hydride Donor and Radical Scavenger

The primary mechanism by which MNA mimics NADH is through its ability to donate a hydride ion (H⁻) from the C4 position of its dihydropyridine ring.[1] This property makes it a potent reducing agent and an effective scavenger of reactive oxygen species (ROS).

Quantitative Data on Radical Scavenging Activity

Theoretical and experimental studies have quantified the radical scavenging activity of MNA against various ROS, demonstrating its efficacy as an antioxidant. The tables below summarize key kinetic data from these studies.

Radical SpeciesMediumOverall Rate Constant (k_overall) (M⁻¹ s⁻¹)Reference
Hydroxyl Radical (HO•)Lipid1.69 x 10¹⁰[1]
Hydroxyl Radical (HO•)Aqueous2.77 x 10¹⁰[1]
Hydroperoxyl Radical (HOO•)Lipid2.00 x 10⁴[4]
Hydroperoxyl Radical (HOO•)Aqueous2.44 x 10⁶[4]

Comparison with NADH and Other Antioxidants

CompoundRadical SpeciesMediumOverall Rate Constant (k_overall) (M⁻¹ s⁻¹)Reference
MNA HOO•Aqueous (pH 5.6)3.84 x 10⁵ (calculated)[4]
NADH HOO•Aqueous(1.8 ± 0.2) x 10⁵ (experimental)[4]
trans-Resveratrol HOO•NonpolarMNA is a better scavenger[1]
Ascorbic Acid HOO•NonpolarMNA is a better scavenger[1]
Trolox HOO•AqueousMNA is a better scavenger[1]
Experimental Protocols for Assessing Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • MNA dissolved in a suitable solvent (e.g., methanol or ethanol)

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of MNA and the positive control in methanol.

  • To each well of a 96-well plate, add a specific volume of the sample or control solution.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a blank control containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of MNA.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • MNA dissolved in a suitable solvent

  • Ascorbic acid or Trolox as a positive control

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•⁺ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

  • Prepare a series of dilutions of MNA and the positive control.

  • Add a small volume of the sample or control solution to each well of a 96-well plate.

  • Add the diluted ABTS•⁺ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

MNA in the Study of Enzymatic Reactions and Signaling Pathways

MNA's ability to mimic NADH makes it an invaluable tool for studying the kinetics and mechanisms of NADH-dependent enzymes and for dissecting cellular signaling pathways.

Allosteric Inhibition of Human Serine Racemase (hSR)

Human serine racemase (hSR) is the enzyme responsible for synthesizing D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and neurotransmission. Studies have shown that NADH and its analogues, including MNA, can allosterically inhibit hSR.

Quantitative Data on hSR Inhibition

InhibitorIC₅₀ (µM)Maximum Inhibition (%)Type of Inhibition
NADH246 ± 6336%Partial
MNA (MNA-red) 177 ± 63 25% Partial
NMN (reduced)51 ± 1547%Partial Mixed-Type

Experimental Protocol: hSR Inhibition Assay

The activity of hSR can be measured using a coupled enzyme assay that detects the production of pyruvate from the β-elimination of L-serine. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified human serine racemase (hSR)

  • L-serine

  • ATP

  • Magnesium chloride (MgCl₂)

  • Lactate dehydrogenase (LDH)

  • NADH

  • MNA (or other inhibitors)

  • Triethanolamine (TEA) buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing TEA buffer, L-serine, ATP, and MgCl₂.

  • Add varying concentrations of the inhibitor (MNA) to the reaction mixture.

  • Initiate the reaction by adding hSR.

  • Incubate the reaction at a constant temperature (e.g., 37°C).

  • At specific time points, stop the hSR reaction (e.g., by heat inactivation).

  • To the reaction mixture, add LDH and NADH.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as pyruvate is converted to lactate.

  • The initial rate of the reaction is proportional to the amount of pyruvate produced by hSR.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Signaling Pathway: Allosteric Regulation of hSR and its Impact on NMDA Receptor Co-agonism

MNA, by mimicking NADH, can allosterically inhibit hSR. This inhibition reduces the production of D-serine, which in turn can modulate the activity of NMDA receptors in the central nervous system. This pathway highlights a potential mechanism for regulating neuronal excitability.

hSR_NMDA_Pathway MNA MNA (NADH Mimic) hSR Human Serine Racemase (hSR) MNA->hSR Allosteric Inhibition L_Serine L-Serine D_Serine D-Serine hSR->D_Serine ATP ATP ATP->hSR L_Serine->D_Serine NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Binding Ca_influx Ca²⁺ Influx (Neuronal Excitation) NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR Agonist Binding

Caption: Allosteric modulation of hSR by MNA and its downstream effects.

Experimental Workflow: Investigating MNA's Effect on Cellular Redox State

MNA can be used in cellular assays to mimic an increased NADH/NAD⁺ ratio and study its effects on cellular processes such as mitochondrial respiration and glycolysis.

Cellular_Redox_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., Neurons, Hepatocytes) treatment Treatment with MNA start->treatment mito_resp Mitochondrial Respiration Assay (e.g., Seahorse Analyzer) treatment->mito_resp Mimics high NADH ldh_activity Lactate Dehydrogenase (LDH) Activity Assay treatment->ldh_activity Mimics high NADH ros_production Reactive Oxygen Species (ROS) Production Assay treatment->ros_production Mimics high NADH gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) treatment->gene_expression Mimics high NADH results Data Analysis and Interpretation mito_resp->results ldh_activity->results ros_production->results gene_expression->results

Caption: Workflow for studying the impact of MNA on cellular redox processes.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its ability to effectively mimic the hydride-donating and antioxidant properties of NADH in a more stable and simplified form allows for the detailed investigation of a wide range of biological processes. From elucidating the allosteric regulation of enzymes like human serine racemase to probing the intricacies of cellular redox signaling, MNA provides a valuable means to advance our understanding of NADH-dependent pathways in both health and disease. The experimental protocols and data presented in this guide offer a solid foundation for the application of MNA in future research endeavors.

References

A Technical Guide to the Spectroscopic Properties of N-methyl-1,4-dihydronicotinamide for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,4-dihydronicotinamide (MNAH), a methylated derivative of the dihydropyridine ring of nicotinamide adenine dinucleotide (NADH), serves as a crucial biomimetic model for studying the redox biology of its parent coenzyme. Its simplified structure allows for the focused investigation of hydride transfer mechanisms and antioxidant capabilities inherent to the dihydronicotinamide moiety, which are central to a vast array of metabolic and signaling pathways. This technical guide provides an in-depth overview of the spectroscopic properties of MNAH, namely its UV-Vis absorption and fluorescence characteristics, and outlines a detailed protocol for its application in experimental assays.

Spectroscopic Properties of this compound

The spectroscopic signature of MNAH is fundamental to its use in quantitative biochemical and cellular assays. The key properties are summarized below.

UV-Vis Absorption

MNAH exhibits a characteristic absorption spectrum in the ultraviolet (UV) region, which is directly attributable to the dihydropyridine ring system. The loss of this absorbance upon oxidation to the pyridinium cation (MNA⁺) is the principle behind many spectrophotometric assays.

ParameterValueSolvent/Conditions
λmax (Maximum Absorption Wavelength) ~356 nmPBS (pH 7.2)
Molar Extinction Coefficient (ε) Not reported in the reviewed literature
Fluorescence Properties

Similar to NADH, MNAH is fluorescent, a property that can be exploited for more sensitive assays. The fluorescence is quenched upon oxidation.

ParameterValue (Approximated from NADH)Solvent/Conditions
Excitation Wavelength (λex) ~340 nmAqueous Buffer
Emission Wavelength (λem) ~460 nmAqueous Buffer
Fluorescence Quantum Yield (ΦF) ~0.02 (2%)Aqueous Solution

Note: The fluorescence properties of dihydronicotinamides are highly sensitive to the local environment, including solvent polarity and binding to macromolecules. The values presented are for the parent compound NADH in an aqueous solution and should be considered as an approximation for MNAH. Experimental determination of the specific fluorescence parameters for MNAH under the desired assay conditions is strongly advised.

Experimental Assays Utilizing Spectroscopic Properties of MNAH

The ability to monitor the oxidation of MNAH through changes in its UV-Vis absorbance or fluorescence makes it an excellent tool for studying redox reactions. A common application is in antioxidant assays, where the capacity of a test compound to scavenge free radicals is measured by its ability to prevent the oxidation of MNAH.

Antioxidant Capacity Assessment using the DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the radical scavenging activity of various compounds. In this assay, the stable DPPH radical, which has a deep purple color and a strong absorbance at approximately 517 nm, is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine. The rate of this color change is proportional to the antioxidant capacity of the test compound. MNAH can be used as a model reductant to assess the efficacy of potential antioxidants.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Working Solution mix Mix DPPH, MNAH, and Test Compound prep_dpph->mix prep_mnah Prepare MNAH Stock Solution prep_mnah->mix prep_test Prepare Test Compound Serial Dilutions prep_test->mix incubate Incubate at Room Temperature mix->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc Calculate % Inhibition and IC50 read_abs->calc

Caption: Workflow for the DPPH radical scavenging assay using MNAH.

1. Materials and Reagents:

  • This compound (MNAH)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (potential antioxidant)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark container at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol or ethanol to a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.[1]

  • MNAH Stock Solution (e.g., 10 mM): Dissolve MNAH in a suitable buffer (e.g., PBS pH 7.2) or the same solvent as the DPPH solution.

  • Test Compound and Positive Control Solutions: Prepare a series of dilutions of the test compound and the positive control in the appropriate solvent.

3. Assay Procedure (96-well plate format):

  • Add 20 µL of the various dilutions of the test compound or positive control to the wells of the microplate.[2][3]

  • Add a defined volume of MNAH solution to each well.

  • To initiate the reaction, add the DPPH working solution to each well to a final volume of 200 µL.[3]

  • Include the following controls:

    • Blank: Solvent only.

    • Negative Control: MNAH and DPPH solution without the test compound.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[3]

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of the test compound using the following formula:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

    Where:

    • Acontrol is the absorbance of the negative control.

    • Asample is the absorbance of the well containing the test compound.

  • Plot the % Inhibition against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.

Signaling and Reaction Pathway

The core of the DPPH assay is a redox reaction where MNAH acts as a reducing agent (antioxidant) and DPPH is the oxidant (radical). The test compound's antioxidant activity is determined by its ability to compete with MNAH in reducing DPPH or to protect MNAH from other oxidative pressures.

reaction_pathway MNAH MNAH (Reduced Form) MNA_plus MNA⁺ (Oxidized Form) MNAH->MNA_plus Oxidation DPPH_radical DPPH• (Radical, Purple) MNAH->DPPH_radical DPPH_H DPPH-H (Reduced, Yellow) DPPH_radical->DPPH_H Reduction Test_Antioxidant Test Antioxidant (Reduced) Test_Antioxidant->DPPH_radical Test_Oxidized Test Antioxidant (Oxidized) Test_Antioxidant->Test_Oxidized Oxidation

Caption: Redox reactions in the DPPH assay with MNAH and a test antioxidant.

This guide provides a foundational understanding of the spectroscopic properties of this compound and its application in a common antioxidant assay. For rigorous quantitative studies, it is imperative that researchers experimentally validate the spectroscopic parameters under their specific experimental conditions.

References

Key differences between N-methyl-1,4-dihydronicotinamide and other NADH analogs like N-benzyl-1,4-dihydronicotinamide.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH, are fundamental coenzymes in a vast array of metabolic and cellular signaling pathways.[1] The development and characterization of synthetic NADH analogs are crucial for elucidating the mechanisms of redox reactions, developing novel therapeutic agents, and constructing biocatalytic systems. Among the various analogs, N-substituted-1,4-dihydronicotinamides serve as simplified models that mimic the hydride transfer capabilities of NADH.[2][3]

This technical guide provides a detailed comparative analysis of two commonly employed NADH analogs: N-methyl-1,4-dihydronicotinamide (MNAH) and N-benzyl-1,4-dihydronicotinamide (BNAH). We will explore their key differences in chemical structure, redox properties, stability, and reaction kinetics, with a focus on their roles as hydride donors and radical scavengers. This guide also includes detailed experimental protocols for their synthesis and characterization, alongside visualizations of relevant mechanisms and workflows.

Core Physicochemical and Kinetic Properties

The primary functional difference between MNAH and BNAH lies in the substituent at the N1 position of the dihydropyridine ring: a methyl group in MNAH and a benzyl group in BNAH. This seemingly minor structural variation can influence the electronic properties, steric hindrance, and overall reactivity of the molecule.

Redox Potential

The redox potential of an NADH analog is a critical parameter that quantifies its thermodynamic ability to act as a reducing agent. While direct comparative studies of the formal redox potentials of MNAH and BNAH under identical conditions are limited in the literature, studies on BNAH and its derivatives have been conducted. The redox potential of BNAH has been examined in acetonitrile, and its reactivity is correlated with the redox potential of the substrate in hydride transfer reactions.[4] It is generally understood that the substituent at the N1 position can influence the electron-donating ability of the dihydropyridine ring, thereby affecting the redox potential.

Reaction Kinetics

The kinetic performance of MNAH and BNAH as hydride donors and radical scavengers is a key area of investigation.

Hydride Transfer: BNAH has been extensively studied as a hydride donor in various chemical reactions.[5][6] Its nucleophilicity has been quantified, providing a basis for comparing its hydride donor strength to other analogs.[7]

Radical Scavenging: MNAH has been shown to be a potent radical scavenger.[2] Theoretical and kinetic studies have revealed its high efficiency against both hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. The reaction with the highly reactive hydroxyl radical proceeds at diffusion-limited rates through multiple pathways.[2] In contrast, its reaction with the more physiologically relevant hydroperoxyl radical is characterized by a kinetically favored hydrogen abstraction from the C4-H bond.[2][8]

The following table summarizes the available quantitative data for MNAH and BNAH. It is important to note that the experimental conditions for these measurements may vary, making direct comparisons challenging.

ParameterThis compound (MNAH)N-benzyl-1,4-dihydronicotinamide (BNAH)
Molecular Formula C₇H₁₀N₂O[9]C₁₃H₁₄N₂O[10]
Molecular Weight 138.17 g/mol [9]214.26 g/mol [10]
Radical Scavenging Rate Constant (k) vs. HOO• (in water, pH 5.6): 3.84 x 10⁵ M⁻¹s⁻¹[8]Not available
vs. HO• (in water): 2.77 x 10¹⁰ M⁻¹s⁻¹[11]Not available
vs. HOO• (in lipid environment): 2.00 x 10⁴ M⁻¹s⁻¹[8]Not available
Stability Stable for ≥ 2 years at -80°CSensitive to air oxidation

Synthesis and Experimental Protocols

Synthesis of this compound (MNAH)

A microwave-assisted green synthesis approach has been developed for functionalized N-methyl-1,4-dihydropyridines.[12] A more traditional laboratory synthesis is outlined below.

Reaction Scheme: N-methylnicotinamide iodide is reduced using sodium dithionite to yield MNAH.

Experimental Protocol:

  • Preparation of N-methylnicotinamide iodide: Dissolve nicotinamide in a suitable solvent such as dimethylformamide (DMF). Add methyl iodide and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product, N-methylnicotinamide iodide, will precipitate and can be collected by filtration.

  • Reduction to MNAH:

    • Dissolve N-methylnicotinamide iodide in deoxygenated water.

    • Add a solution of sodium bicarbonate to make the solution basic.

    • Under an inert atmosphere (e.g., nitrogen or argon), add a freshly prepared aqueous solution of sodium dithionite dropwise with vigorous stirring.

    • The reaction mixture will typically turn yellow, indicating the formation of the dihydropyridine ring.

    • After the reaction is complete, extract the product with an organic solvent such as dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude MNAH.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Synthesis of N-benzyl-1,4-dihydronicotinamide (BNAH)

The synthesis of BNAH follows a similar two-step process involving the benzylation of nicotinamide followed by reduction.[13]

Reaction Scheme: Nicotinamide is first reacted with benzyl chloride to form N-benzylnicotinamide chloride, which is then reduced with sodium dithionite to BNAH.

Experimental Protocol:

  • Preparation of N-benzylnicotinamide chloride:

    • Dissolve nicotinamide in a suitable solvent like DMF.

    • Add benzyl chloride and heat the mixture (e.g., to 60-80 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, cool the mixture and precipitate the product by adding a non-polar solvent like diethyl ether.

    • Collect the N-benzylnicotinamide chloride precipitate by filtration.

  • Reduction to BNAH:

    • Dissolve the N-benzylnicotinamide chloride in deoxygenated water.

    • Add sodium bicarbonate to the solution.

    • Under an inert atmosphere, add a freshly prepared aqueous solution of sodium dithionite dropwise with vigorous stirring.

    • A yellow precipitate of BNAH should form.

    • Collect the precipitate by filtration, wash with deoxygenated water, and dry under vacuum.

Protocol for Cyclic Voltammetry

Cyclic voltammetry is a standard electrochemical technique to determine the redox potential of a compound.

Experimental Protocol:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate aprotic solvent (e.g., acetonitrile or DMF).

  • Analyte Solution: Dissolve the NADH analog (MNAH or BNAH) in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement:

    • Purge the analyte solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

    • Perform the cyclic voltammetry scan over a potential range that encompasses the oxidation of the dihydronicotinamide.

    • Record the resulting voltammogram. The oxidation potential can be determined from the peak potential of the oxidation wave.

    • It is recommended to use an internal standard, such as ferrocene, for accurate potential referencing.

Protocol for Kinetic Measurements of Hydride Transfer

The kinetics of hydride transfer can be monitored using UV-Vis spectrophotometry by observing the change in absorbance of either the NADH analog or the substrate.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the NADH analog (MNAH or BNAH) and the hydride acceptor (e.g., a quinone derivative or a flavin) in a suitable buffer or solvent.

  • Spectrophotometric Measurement:

    • In a cuvette, mix the buffer/solvent and the hydride acceptor solution.

    • Place the cuvette in a temperature-controlled spectrophotometer and record the baseline absorbance at the wavelength corresponding to the maximum absorbance of the NADH analog (around 340-360 nm) or the product.

    • Initiate the reaction by adding a small volume of the NADH analog stock solution and mix quickly.

    • Monitor the decrease in absorbance of the NADH analog or the increase in absorbance of the product over time.

  • Data Analysis:

    • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

    • By varying the concentrations of the reactants, the rate constants can be determined using appropriate kinetic models.

Role in Cellular Signaling

While the endogenous NAD+/NADH ratio is a critical regulator of numerous cellular signaling pathways involved in metabolism, DNA repair, and cell survival, there is currently no direct evidence to suggest that synthetic analogs like MNAH and BNAH are directly involved in specific cellular signaling cascades.[1][14] These molecules are primarily utilized as research tools to mimic the redox chemistry of NADH in biochemical and chemical systems.[2][13] Their ability to enter cells and influence the intracellular redox environment can have downstream effects, but they are not recognized as signaling molecules in the classical sense. Their value lies in their utility as probes to study hydride transfer mechanisms and as potential therapeutic agents that can modulate redox-dependent processes.

Visualizations

Hydride Transfer Mechanism

The following diagram illustrates the general mechanism of hydride transfer from an N-substituted-1,4-dihydronicotinamide to a generic substrate.

Hydride_Transfer cluster_reactants Reactants cluster_products Products NADH_Analog N-R-1,4-Dihydronicotinamide (e.g., MNAH, BNAH) NAD_Analog_Ox N-R-Nicotinamide Cation NADH_Analog->NAD_Analog_Ox H⁻ Transfer Substrate Substrate (S) Reduced_Substrate Reduced Substrate (SH₂) Substrate->Reduced_Substrate H⁻ Acceptance

Caption: Generalized hydride transfer from an NADH analog to a substrate.

Experimental Workflow for Comparative Analysis

This diagram outlines a general workflow for the comparative analysis of MNAH and BNAH.

Comparative_Workflow Start Synthesize and Purify MNAH and BNAH Characterization Physicochemical Characterization (NMR, MS, Purity) Start->Characterization Redox_Potential Determine Redox Potential (Cyclic Voltammetry) Characterization->Redox_Potential Kinetic_Studies Perform Kinetic Studies (Hydride Transfer/Radical Scavenging) Characterization->Kinetic_Studies Data_Analysis Comparative Data Analysis Redox_Potential->Data_Analysis Kinetic_Studies->Data_Analysis Conclusion Elucidate Key Differences in Reactivity and Properties Data_Analysis->Conclusion

Caption: Workflow for comparing the properties of MNAH and BNAH.

Conclusion

This compound (MNAH) and N-benzyl-1,4-dihydronicotinamide (BNAH) are valuable tools in the study of redox chemistry. The primary difference between them, the N1-substituent, influences their steric and electronic properties, which in turn affects their reactivity as hydride donors and radical scavengers. While a direct quantitative comparison of their redox potentials and hydride transfer kinetics is hampered by a lack of comparative studies under identical conditions, the available data suggest that both are effective NADH mimics. MNAH has been particularly well-characterized as a potent radical scavenger. Further research involving direct comparative studies will be invaluable in refining our understanding of how the N1-substituent modulates the reactivity of these important NADH analogs, aiding in the design of more efficient catalysts and novel therapeutic agents.

References

Commercial Availability and Synthetic Routes for N-methyl-1,4-dihydronicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,4-dihydronicotinamide (MNAH), a derivative of nicotinamide, serves as a crucial biomimetic of the NADH coenzyme. Its core 1,4-dihydropyridine structure allows for the investigation of hydride transfer and antioxidant capabilities inherent to the dihydronicotinamide moiety, making it a valuable tool in bioorganic chemistry and drug development. This guide provides a comprehensive overview of the commercial sources for MNAH and details established and modern synthetic routes for its preparation.

Commercial Sources

This compound is readily available from several commercial suppliers, catering to research and development needs. The following table summarizes key information from prominent vendors.

SupplierProduct/Catalog NumberPurityAvailable Quantities
MedChemExpress HY-112935>98%5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Cayman Chemical 23226≥90%5 mg, 10 mg, 25 mg, 50 mg
BenchChem B015369Not SpecifiedInquire for details
Santa Cruz Biotechnology sc-212173Not Specified10 mg, 25 mg
Biomol Cay23226>95%5 mg, 10 mg, 25 mg, 50 mg
Deton Corp Not SpecifiedNot SpecifiedInquire for details

Synthesis of this compound

The synthesis of this compound primarily involves the reduction of an N-methylated nicotinamide salt, typically N-methylnicotinamide iodide or chloride. This can be achieved through various chemical and enzymatic methods.

Chemical Synthesis Routes

This is a widely used and effective method for the preparation of MNAH. The reaction involves the reduction of the pyridinium ring of N-methylnicotinamide iodide using sodium dithionite in a basic aqueous solution.

Experimental Protocol:

  • Preparation of Starting Material: N-methylnicotinamide iodide can be synthesized by reacting nicotinamide with methyl iodide.

  • Reduction Reaction:

    • Dissolve N-methylnicotinamide iodide in deoxygenated water.

    • Separately, prepare a solution of sodium dithionite and sodium bicarbonate in deoxygenated water.

    • Cool both solutions in an ice bath.

    • Slowly add the sodium dithionite solution to the N-methylnicotinamide iodide solution with continuous stirring under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction progress can be monitored by the disappearance of the UV absorbance of the starting material.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically extracted with an organic solvent such as dichloromethane.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure this compound as a yellow solid.

Workflow Diagram:

G cluster_start Starting Material Preparation cluster_reduction Reduction Reaction cluster_purification Work-up and Purification Nicotinamide Nicotinamide NMI N-methylnicotinamide Iodide Nicotinamide->NMI Methylation MethylIodide Methyl Iodide MethylIodide->NMI NMI_sol N-methylnicotinamide Iodide in deoxygenated water ReactionMix Reaction Mixture NMI_sol->ReactionMix Combine and stir under inert atmosphere Dithionite_sol Sodium Dithionite & Sodium Bicarbonate in deoxygenated water Dithionite_sol->ReactionMix Extraction Extraction with Dichloromethane ReactionMix->Extraction Drying Drying over Anhydrous Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization MNAH Pure N-methyl-1,4- dihydronicotinamide Recrystallization->MNAH

Caption: Synthesis of MNAH via Sodium Dithionite Reduction.

Sodium borohydride offers a milder alternative for the reduction of the N-methylnicotinamide salt.

Experimental Protocol:

  • Starting Material: N-methylnicotinamide chloride or iodide can be used.

  • Reduction Reaction:

    • Dissolve the N-methylnicotinamide salt in a suitable solvent, typically methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • The reaction is typically allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried, and concentrated.

    • Purification is achieved through column chromatography on silica gel or by recrystallization.

Workflow Diagram:

G Start N-methylnicotinamide Salt (Chloride or Iodide) Dissolve Dissolve in Methanol/Ethanol Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_NaBH4 Add Sodium Borohydride Cool->Add_NaBH4 React Stir at Room Temperature Add_NaBH4->React Evaporate Solvent Evaporation React->Evaporate Partition Partition between Water and Ethyl Acetate Evaporate->Partition Purify Purification (Column Chromatography or Recrystallization) Partition->Purify MNAH Pure N-methyl-1,4- dihydronicotinamide Purify->MNAH

Caption: Synthesis of MNAH via Sodium Borohydride Reduction.

Modern Synthetic Approaches

Enzymatic methods offer a green and highly selective alternative for the synthesis of MNAH. This approach typically utilizes oxidoreductase enzymes.

Conceptual Protocol:

  • Enzyme and Cofactor: An appropriate oxidoreductase enzyme is selected along with a suitable sacrificial electron donor (e.g., glucose and glucose dehydrogenase for NADH regeneration).

  • Reaction: The N-methylnicotinamide salt is incubated with the enzyme and the cofactor regeneration system in a buffered aqueous solution at a controlled pH and temperature.

  • Purification: The product is typically purified using chromatographic techniques to separate it from the enzyme and other reaction components.

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. A modified Hantzsch dihydropyridine synthesis can be adapted for MNAH.

Conceptual Protocol:

  • Reactants: A suitable aldehyde, a β-ketoester, and a source of ammonia (e.g., ammonium acetate) along with a methylating agent are mixed in a microwave-compatible vessel.

  • Irradiation: The mixture is subjected to microwave irradiation for a short period.

  • Purification: The product is isolated and purified using standard techniques.

Conclusion

This compound is a commercially accessible and synthetically preparable molecule of significant interest in chemical biology and medicinal chemistry. The choice of a particular synthetic route will depend on factors such as the desired scale of production, available laboratory equipment, and considerations for green chemistry. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to obtain or synthesize MNAH for their specific research needs.

Methodological & Application

Application Note & Protocol: Measuring Enzyme Reaction Rates Using N-methyl-1,4-dihydronicotinamide (MNAH) in Stopped-Flow Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with the ability to measure processes that occur on the millisecond timescale.[1][2][3] This method is particularly well-suited for elucidating the pre-steady-state kinetics of enzymatic reactions, providing insights into individual steps of the catalytic mechanism such as substrate binding, product release, and the identification of rate-limiting steps.[1] N-methyl-1,4-dihydronicotinamide (MNAH), a derivative of the active center of the nicotinamide coenzyme (NADH), serves as a potent reducing agent and can be utilized as a substrate or cofactor analog in various enzymatic assays.[4] This application note provides a detailed protocol for using MNAH in stopped-flow kinetic analysis to measure enzyme reaction rates, focusing on a hypothetical reductase enzyme.

The intrinsic spectroscopic properties of MNAH and its oxidized form, the N-methylnicotinamide cation (MNA⁺), allow for the direct monitoring of the reaction progress. MNAH typically exhibits a strong absorbance in the UV region (around 340-360 nm), which disappears upon oxidation to MNA⁺. This change in absorbance can be monitored over time to determine the rate of the enzymatic reaction.

Data Presentation

Table 1: Hypothetical Kinetic Data for a Reductase Enzyme with MNAH

[Substrate] (µM)Initial Rate (µM/s)k_obs (s⁻¹)
105.20.52
2511.81.18
5020.52.05
10033.33.33
20045.54.55
40055.65.56

Table 2: Summary of Kinetic Parameters

ParameterValueUnit
K_m125µM
V_max65µM/s
k_cat13s⁻¹
k_cat/K_m1.04 x 10⁵M⁻¹s⁻¹

Experimental Protocols

1. Reagent Preparation

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the reductase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4, containing 1 mM EDTA). The final concentration will depend on the specific activity of the enzyme but is typically in the low micromolar range for stopped-flow experiments.[5]

  • MNAH Stock Solution: Prepare a fresh stock solution of this compound in the same buffer as the enzyme. Due to its potential sensitivity to light and oxygen, MNAH solutions should be prepared immediately before use and kept on ice, protected from light.

  • Substrate Stock Solution: Prepare a stock solution of the enzyme's specific substrate (the molecule to be reduced by MNAH) in the same buffer.

2. Stopped-Flow Instrument Setup

A stopped-flow instrument rapidly mixes two solutions and monitors the reaction in an observation cell.[3][5]

  • Instrument: A commercial stopped-flow spectrometer (e.g., Applied Photophysics SX20 or similar) equipped with a UV-Vis absorbance detector is required.[6][7]

  • Syringes: Load one syringe with the enzyme solution and the other with a solution containing MNAH and the substrate. This configuration initiates the reaction upon mixing.

  • Wavelength: Set the observation wavelength to the absorbance maximum of MNAH (e.g., 355 nm) to monitor its consumption.

  • Temperature Control: Ensure the syringe and cell block are equilibrated to the desired reaction temperature (e.g., 25 °C).

  • Data Acquisition: Set the data acquisition parameters. For pre-steady-state kinetics, this typically involves collecting data over a short timescale (e.g., 1-10 seconds) with a high sampling rate.[6]

3. Experimental Procedure

  • Priming: Flush the instrument's flow lines with the buffer to remove any contaminants.[7]

  • Loading: Carefully load the reactant solutions into the drive syringes, ensuring no air bubbles are present.[5]

  • Mixing and Data Collection:

    • Initiate the stopped-flow experiment. The instrument will rapidly mix equal volumes of the enzyme solution and the MNAH/substrate solution.

    • The reaction is monitored by the decrease in absorbance at 355 nm as MNAH is oxidized to MNA⁺.

    • Record the absorbance change over time.

  • Controls:

    • Perform a control experiment by mixing the MNAH/substrate solution with buffer (no enzyme) to measure any non-enzymatic degradation of MNAH.

    • Perform another control by mixing the enzyme with MNAH in the absence of the substrate to check for any substrate-independent oxidation.

  • Data Analysis:

    • Subtract the appropriate control traces from the experimental data.

    • Fit the resulting kinetic traces to a suitable model (e.g., a single exponential decay) to obtain the observed rate constant (k_obs).

    • Plot the k_obs values against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Instrument Setup cluster_exp 3. Experiment cluster_analysis 4. Data Analysis prep_enzyme Prepare Enzyme Stock load_syringes Load Syringes prep_enzyme->load_syringes prep_mnah Prepare MNAH Stock prep_mnah->load_syringes prep_substrate Prepare Substrate Stock prep_substrate->load_syringes set_params Set Wavelength & Temp. load_syringes->set_params mix_reactants Rapid Mixing set_params->mix_reactants collect_data Monitor Absorbance @ 355 nm mix_reactants->collect_data fit_curves Fit Kinetic Traces (k_obs) collect_data->fit_curves plot_mm Michaelis-Menten Plot fit_curves->plot_mm calc_params Determine Km, Vmax, kcat plot_mm->calc_params

Caption: Experimental workflow for stopped-flow kinetics.

reaction_pathway E Enzyme (Reductase) ES_MNAH E-S-MNAH Complex E->ES_MNAH k1 S Substrate S->ES_MNAH MNAH MNAH MNAH->ES_MNAH ES_MNAH->E k-1 EP_MNAplus E-P-MNA+ Complex ES_MNAH->EP_MNAplus k_cat (monitored) EP_MNAplus->E k3 P Product EP_MNAplus->P MNAplus MNA+ EP_MNAplus->MNAplus

Caption: Hypothetical enzymatic reaction pathway.

References

Application of N-methyl-1,4-dihydronicotinamide in studying the mechanism of NAD(P)H-dependent enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-methyl-1,4-dihydronicotinamide (mNAH) is a synthetic analog of the reduced nicotinamide adenine dinucleotide (NADH) coenzyme. Its simplified structure, which retains the core dihydropyridine ring responsible for hydride transfer, makes it an invaluable tool for investigating the mechanisms of NAD(P)H-dependent enzymes.[1] By isolating the reactive moiety from the larger adenosine diphosphate ribose structure of NADH, mNAH allows for the focused study of the hydride transfer step and the electronic and steric factors influencing catalysis. These application notes provide an overview of the utility of mNAH, alongside detailed protocols for its use in enzymatic assays.

Key Applications

  • Mechanistic Elucidation of Hydride Transfer: mNAH serves as a powerful probe to study the kinetics and mechanism of the hydride transfer step in oxidoreductase-catalyzed reactions. Its reaction with flavin analogs, for example, has been shown to proceed via a pre-equilibrium complex, allowing for the dissection of binding and catalytic steps.[2][3]

  • Modeling Enzyme-Substrate Interactions: The simplified structure of mNAH facilitates computational modeling and quantitative structure-activity relationship (QSAR) studies. It allows researchers to probe the steric and electronic requirements of the coenzyme binding site without the complexities of the full NADH molecule.

  • Kinetic Isotope Effect Studies: Deuterated mNAH can be readily synthesized and used in kinetic isotope effect (KIE) studies to determine whether hydride transfer is the rate-limiting step of a reaction.

  • Screening for Enzyme Inhibitors and Modulators: As an NADH analog, mNAH can be used in high-throughput screening assays to identify compounds that compete with the natural coenzyme for binding to the active site or allosteric sites. For instance, mNAH has been shown to inhibit human serine racemase by binding to an allosteric site.[1]

  • Probing Stereospecificity: mNAH and its derivatives can be employed to investigate the stereochemistry of hydride transfer (pro-R vs. pro-S), providing insights into the architecture of the enzyme's active site.

Advantages of using mNAH

  • Simplified System: The absence of the adenosine diphosphate ribose moiety simplifies kinetic and spectroscopic analyses.

  • Cost-Effective: mNAH is generally less expensive than the natural NADH coenzyme, making it suitable for large-scale screening and routine assays.

  • Stability: In some contexts, mNAH and other synthetic nicotinamide cofactors can offer greater stability compared to their natural counterparts.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the reactivity and enzymatic interactions of mNAH, with comparisons to NADH where available.

Table 1: Reaction Rate Constants of mNAH and NADH with Reactive Oxygen Species

ReactantMediumRate Constant (k, M⁻¹s⁻¹)Reference
mNAH + HO•Nonpolar1.69 x 10¹⁰[4]
mNAH + HO•Aqueous2.77 x 10¹⁰[4]
mNAH + HOO•Nonpolar2.00 x 10⁴[4]
mNAH + HOO•Aqueous2.44 x 10⁶[4]
mNAH + HOO•Aqueous (pH 5.6)3.84 x 10⁵[4][5]
NADH + HOO•Aqueous(1.8 ± 0.2) x 10⁵[4][5]

Table 2: Kinetic Parameters of mNAH with Flavin Analogs

Flavin AnalogOxidation-Reduction Potential (mV)Dissociation Constant (Kd, M)First-Order Rate Constant (s⁻¹)Reference
Various AnalogsVaries by up to 243 mV0.09 - 0.17Increases with potential[3]

Table 3: Inhibition of Human Serine Racemase by mNAH

EnzymeInhibitorIC₅₀ (µM)MechanismReference
Human Serine RacemasemNAH177Allosteric Inhibition[1]

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for an NAD(P)H-Dependent Dehydrogenase using mNAH

This protocol describes a general method for determining the kinetic parameters of a dehydrogenase using mNAH as the hydride donor. The example of alcohol dehydrogenase (ADH) is used.

Materials:

  • Purified alcohol dehydrogenase (e.g., from baker's yeast or horse liver)

  • This compound (mNAH)

  • Substrate (e.g., ethanol, acetaldehyde)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of mNAH in the reaction buffer. The concentration should be accurately determined by measuring its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

    • Prepare a stock solution of the substrate (e.g., 1 M ethanol) in the reaction buffer.

    • Prepare a working solution of the enzyme in the reaction buffer. Keep the enzyme solution on ice.

  • Enzyme Assay:

    • Set the spectrophotometer to measure absorbance at 340 nm and maintain a constant temperature (e.g., 25°C or 30°C).

    • In a 1 mL cuvette, add the reaction buffer, the substrate at a fixed, saturating concentration, and varying concentrations of mNAH.

    • Initiate the reaction by adding a small, fixed amount of the enzyme solution to the cuvette.

    • Quickly mix the contents by inverting the cuvette and immediately start monitoring the decrease in absorbance at 340 nm over time (for substrate reduction) or the increase in absorbance (for substrate oxidation).

    • Record the absorbance at regular intervals (e.g., every 10 seconds) for 2-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (v₀ = ΔA / (ε * l) * Δt), where ε is the molar extinction coefficient of mNAH at 340 nm (6220 M⁻¹cm⁻¹), and l is the path length of the cuvette (1 cm).

    • Repeat the assay for a range of mNAH concentrations.

    • Plot the initial velocity (v₀) against the mNAH concentration ([mNAH]).

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[mNAH]).

Protocol 2: Determining the Stereospecificity of Hydride Transfer using Deuterated mNAH and ¹H-NMR

This protocol outlines a method to determine whether an enzyme is pro-R or pro-S specific for the hydride transfer from the dihydronicotinamide ring.

Materials:

  • (4R)-[4-²H]-N-methyl-1,4-dihydronicotinamide or (4S)-[4-²H]-N-methyl-1,4-dihydronicotinamide (synthesis may be required)

  • The NAD(P)H-dependent enzyme of interest

  • Substrate for the reduction reaction

  • Reaction Buffer (deuterated, if necessary for NMR)

  • NMR spectrometer

  • Centrifugal filter devices for enzyme removal

Procedure:

  • Enzymatic Reaction:

    • In an NMR tube or a suitable reaction vessel, prepare a reaction mixture containing the deuterated mNAH analog, the substrate, and the enzyme in the appropriate buffer.

    • Incubate the reaction mixture to allow for the enzymatic conversion. The reaction progress can be monitored by UV-Vis spectroscopy.

  • Sample Preparation for NMR:

    • Once the reaction has reached a significant level of completion, terminate the reaction by removing the enzyme using a centrifugal filter device.

    • The filtrate, containing the oxidized mNAH (mNA⁺) and the reduced product, is then analyzed by ¹H-NMR.

  • ¹H-NMR Analysis:

    • Acquire a ¹H-NMR spectrum of the reaction mixture.

    • Analyze the spectrum to determine the position of the deuterium label in the product.

    • By comparing the spectrum of the product with that of an authentic, non-deuterated standard, the stereochemistry of the hydride transfer can be deduced. For example, if the pro-R hydrogen was transferred from the deuterated mNAH, the resulting product will have the deuterium at a specific stereocenter.

Visualizations

Hydride_Transfer_Mechanism cluster_Enzyme Enzyme Active Site mNAH mNAH (Hydride Donor) Enzyme_Complex Enzyme-mNAH-Substrate Ternary Complex mNAH->Enzyme_Complex Binds Substrate Substrate (Hydride Acceptor) Substrate->Enzyme_Complex Binds mNA_plus mNA⁺ (Oxidized) Enzyme_Complex->mNA_plus Hydride Transfer Product Product (Reduced)

Caption: Generalized mechanism of enzyme-catalyzed hydride transfer from mNAH.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Kinetic Assay cluster_Analysis Data Analysis prep_solutions Prepare Stock Solutions (mNAH, Substrate, Enzyme, Buffer) setup_reaction Set up Reaction Mixture (Vary [mNAH]) prep_solutions->setup_reaction initiate_reaction Initiate with Enzyme setup_reaction->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calc_velocity Calculate Initial Velocity (v₀) monitor_absorbance->calc_velocity plot_data Plot v₀ vs. [mNAH] calc_velocity->plot_data determine_params Determine Km and Vmax plot_data->determine_params

Caption: Workflow for determining enzyme kinetic parameters using mNAH.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Compounds Utilizing N-methyl-1,4-dihydronicotinamide Derivatives as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-methyl-1,4-dihydronicotinamide and its derivatives as biomimetic reducing agents in the asymmetric synthesis of chiral compounds. This approach offers a valuable metal-free alternative for the stereoselective reduction of prochiral substrates, particularly activated ketones such as α-keto esters.

Introduction

This compound (MNAH) is a simplified analog of the biological reducing agent NADH. In the presence of a chiral catalyst or when incorporated into a chiral scaffold, MNAH and its derivatives can facilitate the enantioselective transfer of a hydride to a prochiral substrate, yielding a chiral product with high optical purity. This biomimetic approach is particularly effective for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical industry. The reactions are typically carried out under mild conditions and offer a high degree of stereocontrol, influenced by the nature of the chiral auxiliary and the reaction conditions.

Data Presentation

The following table summarizes the quantitative data for the asymmetric reduction of methyl benzoylformate using a chiral derivative of this compound.

SubstrateReducing AgentProductChemical Yield (%)Optical Yield (%)[1]
Methyl BenzoylformateN-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamideMethyl MandelateQuantitative97
Methyl BenzoylformateN-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(S)-methyl-1,4-dihydronicotinamideMethyl MandelateQuantitative97

Experimental Protocols

Protocol 1: Asymmetric Reduction of Methyl Benzoylformate with a Chiral this compound Derivative [1]

This protocol outlines the general procedure for the enantioselective reduction of an activated ketone using a chiral dihydronicotinamide derivative.

Materials:

  • N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide (or its 4-(S)-methyl isomer)

  • Methyl Benzoylformate

  • Anhydrous Acetonitrile

  • Magnesium Perchlorate (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral this compound derivative (1.1 equivalents) and anhydrous magnesium perchlorate (1.1 equivalents) in anhydrous acetonitrile.

  • Substrate Addition: To the stirred solution, add methyl benzoylformate (1.0 equivalent) via syringe at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

  • Analysis: The chemical yield is determined by weighing the purified product. The optical yield (enantiomeric excess) is determined by chiral HPLC or by comparing the optical rotation of the product with the literature value for the pure enantiomer.

Visualizations

Logical Relationship of Asymmetric Reduction

Asymmetric_Reduction Logical Flow of Asymmetric Reduction Prochiral_Substrate Prochiral Substrate (e.g., Methyl Benzoylformate) Transition_State Diastereomeric Transition State Prochiral_Substrate->Transition_State Chiral_Reducing_Agent Chiral Reducing Agent (this compound derivative) Chiral_Reducing_Agent->Transition_State Metal_Ion_Catalyst Metal Ion Catalyst (e.g., Mg(ClO4)2) Metal_Ion_Catalyst->Transition_State Coordination Chiral_Product Chiral Product (e.g., (R)- or (S)-Methyl Mandelate) Transition_State->Chiral_Product Hydride Transfer Oxidized_Reducing_Agent Oxidized Reducing Agent (Pyridinium Salt) Transition_State->Oxidized_Reducing_Agent Experimental_Workflow Experimental Workflow for Asymmetric Reduction Start Start Reaction_Setup Reaction Setup: - Dissolve reducing agent and catalyst - Inert atmosphere Start->Reaction_Setup Substrate_Addition Add Prochiral Substrate Reaction_Setup->Substrate_Addition Reaction Stir at Room Temperature Substrate_Addition->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Determine Yield and Enantiomeric Excess Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Determining the Concentration of N-methyl-1,4-dihydronicotinamide (MNADH) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-methyl-1,4-dihydronicotinamide (MNADH) is a derivative of nicotinamide and serves as a potent radical scavenger and a biomimetic model for the essential coenzyme nicotinamide adenine dinucleotide (NADH).[1][2][3] Accurate determination of MNADH concentration is critical for reliable experimental outcomes in various research applications, including studies on redox biology, antioxidant activity, and enzyme kinetics.[1] These application notes provide detailed protocols for three common methods for determining the concentration of MNADH solutions: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and a generalized Enzymatic Assay.

Method 1: UV-Vis Spectrophotometry

This is the most direct and widely used method for determining the concentration of reduced nicotinamide cofactors. It relies on the strong absorbance of the dihydronicotinamide ring at 340 nm.[4][5][6] The oxidized form, MNAD+, does not have a significant absorbance at this wavelength.[5][6]

Quantitative Data Summary
ParameterValueReference
Maximum Absorbance Wavelength (λmax)340 nm[4][5]
Molar Absorptivity (ε) at 340 nm~6,220 L·mol⁻¹·cm⁻¹[7]

Note: The molar absorptivity of MNADH is assumed to be the same as NADH due to the identical chromophore (1,4-dihydronicotinamide ring). This value should be confirmed experimentally if high accuracy is required.

Experimental Protocol
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.

    • Set the wavelength to 340 nm.

  • Blanking the Spectrophotometer:

    • Fill a clean quartz cuvette with the same buffer or solvent used to dissolve the MNADH.

    • Place the cuvette in the spectrophotometer and zero the absorbance (set to 0.000).

  • Sample Measurement:

    • Carefully prepare a dilution of the MNADH stock solution in the same buffer to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0).

    • Rinse the cuvette with a small amount of the diluted MNADH solution before filling it.

    • Fill the cuvette with the diluted MNADH solution, ensuring there are no air bubbles.

    • Place the cuvette in the spectrophotometer and record the absorbance at 340 nm.

  • Concentration Calculation:

    • Use the Beer-Lambert Law to calculate the concentration: A = εcl Where:

      • A = Absorbance reading

      • ε = Molar absorptivity (6220 L·mol⁻¹·cm⁻¹)

      • c = Concentration (mol/L)

      • l = Path length of the cuvette (typically 1 cm)

    • Rearrange the formula to solve for concentration: c = A / (εl)

    • Remember to account for the dilution factor when calculating the concentration of the original stock solution.

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start prepare_solution Prepare MNADH Solution and Blank Buffer start->prepare_solution blank Blank Spectrophotometer with Buffer at 340 nm prepare_solution->blank measure Measure Absorbance of MNADH Solution at 340 nm blank->measure calculate Calculate Concentration using Beer-Lambert Law measure->calculate end End calculate->end

Caption: Workflow for MNADH concentration determination by UV-Vis spectrophotometry.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers a more sensitive and specific method for determining the concentration of MNADH, especially in the presence of impurities that may also absorb at 340 nm. This protocol is a starting point and should be optimized for your specific instrument and sample matrix.[8][9]

Quantitative Data Summary (Hypothetical)
ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic: 20% Acetonitrile, 80% 50 mM Phosphate Buffer (pH 7.0)
Flow Rate1.0 mL/min
Detection Wavelength340 nm
Injection Volume10 µL
Expected Retention Time3-5 minutes (highly dependent on exact conditions)
Experimental Protocol
  • Standard Preparation:

    • Prepare a series of MNADH standards of known concentrations (e.g., 1, 5, 10, 25, 50 µM) in the mobile phase.

    • Use a highly pure, solid MNADH standard and a calibrated analytical balance for accuracy.

  • HPLC System Preparation:

    • Set up the HPLC system with the specified column and mobile phase.

    • Purge the system to remove any air bubbles.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve Generation:

    • Inject the prepared standards, starting with the lowest concentration.

    • Record the peak area for each standard at the retention time corresponding to MNADH.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good fit.

  • Sample Analysis:

    • Dilute the unknown MNADH solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample and record the peak area.

  • Concentration Calculation:

    • Use the equation from the linear regression to calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the concentration of the original stock solution.

Logical Relationship Diagram

HPLC_Logic standards Prepare Known MNADH Standards hplc HPLC Analysis standards->hplc calibration Generate Calibration Curve (Peak Area vs. Conc.) hplc->calibration concentration Determine Concentration from Calibration Curve calibration->concentration unknown Prepare Unknown MNADH Sample analysis Analyze Unknown Sample unknown->analysis analysis->concentration

Caption: Logical relationship for MNADH quantification using HPLC.

Method 3: Enzymatic Assay

Enzymatic assays provide high specificity and can be extremely sensitive. This protocol describes a general coupled enzymatic reaction where the oxidation of MNADH is linked to a measurable event. A specific enzyme that utilizes MNADH as a cofactor is required. For this generalized protocol, we will assume the use of a dehydrogenase that can utilize MNADH.

Principle

The concentration of MNADH is determined by measuring the decrease in absorbance at 340 nm as it is consumed in an enzyme-catalyzed reaction.

Reaction: Substrate + MNADH + H⁺ ---(Enzyme)---> Product + MNAD⁺

Quantitative Data Summary
ParameterValueReference
Measurement Wavelength340 nm[6]
Molar Absorptivity Change (Δε)-6,220 L·mol⁻¹·cm⁻¹[7]
Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the chosen enzyme (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Solution: Prepare a stock solution of the dehydrogenase enzyme in the assay buffer. The final concentration should be sufficient to catalyze the reaction at a measurable rate.

    • Substrate Solution: Prepare a stock solution of the enzyme's substrate in the assay buffer. The concentration should be saturating to ensure the reaction rate is dependent on the MNADH concentration.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, substrate solution, and the MNADH sample. Mix gently by pipetting.

    • Place the cuvette in a spectrophotometer set to 340 nm and record the initial absorbance (A_initial). This reading corresponds to the initial MNADH concentration.

    • Initiate the reaction by adding a small volume of the enzyme solution. Mix quickly and immediately start recording the absorbance over time until the reaction is complete (i.e., the absorbance at 340 nm is stable).

    • Record the final absorbance (A_final).

  • Concentration Calculation:

    • Calculate the change in absorbance (ΔA): ΔA = A_initial - A_final

    • Use the Beer-Lambert Law to calculate the concentration of MNADH consumed: Concentration (mol/L) = ΔA / (εl) Where:

      • ΔA = Change in absorbance

      • ε = Molar absorptivity (6220 L·mol⁻¹·cm⁻¹)

      • l = Path length of the cuvette (1 cm)

Signaling Pathway Diagram

Enzymatic_Assay_Pathway MNADH MNADH (Absorbs at 340 nm) Enzyme Dehydrogenase Enzyme MNADH->Enzyme Substrate Substrate Substrate->Enzyme MNAD_plus MNAD+ (No Absorbance at 340 nm) Enzyme->MNAD_plus Oxidation Product Product Enzyme->Product Reduction

Caption: Signaling pathway for a generalized enzymatic assay of MNADH.

References

Application of N-methyl-1,4-dihydronicotinamide in cellular assays to study redox signaling pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,4-dihydronicotinamide (MNAH) is a stable and potent analog of reduced nicotinamide adenine dinucleotide (NADH), a critical coenzyme in cellular redox reactions. As a biomimetic of NADH, MNAH serves as a powerful tool to investigate the intricate mechanisms of redox signaling pathways in cellular models. Its potent radical scavenging properties make it an excellent candidate for studying the cellular response to oxidative stress and for evaluating potential cytoprotective and therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for utilizing MNAH in cellular assays to explore key redox signaling pathways, including Keap1-Nrf2 and FOXO.

MNAH's core 1,4-dihydropyridine ring system allows for the investigation of hydride transfer and antioxidant capabilities, mirroring the function of NADH in mitigating reactive oxygen species (ROS).[1] Theoretical and kinetic studies have demonstrated its high efficacy against physiologically relevant ROS such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals.[1][3][4][5] The application of MNAH in cellular assays can provide valuable insights into how cells manage redox homeostasis and respond to oxidative challenges, which is crucial for understanding the pathology of numerous diseases and for the development of novel therapeutics.

Key Applications

  • Investigation of Cytoprotective Effects: MNAH can be used to assess its ability to protect cells from oxidative damage induced by various stressors.

  • Modulation of Redox Signaling Pathways: Elucidate the impact of MNAH on key redox-sensitive signaling cascades such as the Keap1-Nrf2 and FOXO pathways.

  • Screening of Therapeutic Agents: Serve as a reference compound or a tool in high-throughput screening assays for novel drugs targeting redox-related diseases.

  • Mechanistic Studies of Antioxidant Action: Dissect the molecular mechanisms by which NADH analogs and other antioxidants confer protection against oxidative stress.

Data Presentation

Table 1: Physicochemical and Kinetic Properties of MNAH

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O[2]
Molecular Weight138.17 g/mol [1]
Radical Scavenging Activity (vs. HOO• in water)k = 3.84 × 10⁵ M⁻¹s⁻¹[1][4]
Radical Scavenging Activity (vs. HO•)Diffusion-limited rates[1][3][4][5]
IC₅₀ for human serine racemase inhibition177 µM[2]

Table 2: Proposed Concentration Ranges for Cellular Assays

Assay TypeCell TypeMNAH Concentration RangeIncubation Time
Cytoprotection AssayVaries (e.g., HepG2, SH-SY5Y)10 - 500 µM1 - 24 hours (pretreatment)
ROS MeasurementVaries (e.g., HeLa, Primary Neurons)10 - 500 µM1 - 4 hours
Nrf2/FOXO ActivationVaries (e.g., HepG2, HEK293)50 - 250 µM4 - 24 hours
Gene Expression AnalysisVaries (e.g., HepG2)50 - 250 µM6 - 24 hours

Note: The optimal concentration and incubation time should be empirically determined for each cell line and experimental condition.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MNAH MNAH ROS Oxidative Stress (e.g., H₂O₂) MNAH->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Caption: MNAH may indirectly activate the Keap1-Nrf2 pathway by modulating cellular redox status.

Experimental Workflow: Investigating MNAH effects on Nrf2 Activation

Nrf2_Workflow cluster_protein Protein Level Analysis cluster_gene Gene Expression Analysis start Seed cells in appropriate culture vessels treat Treat cells with MNAH (various concentrations and time points) start->treat lyse Lyse cells and fractionate cytoplasmic and nuclear extracts treat->lyse or_label OR western Western Blot for Nrf2 (nuclear and cytoplasmic) lyse->western if Immunofluorescence for Nrf2 nuclear localization lyse->if rna_iso Isolate total RNA or_label->rna_iso rt_qpcr RT-qPCR for Nrf2 target genes (HO-1, NQO1, GCLC) rna_iso->rt_qpcr

Caption: Workflow for analyzing Nrf2 activation at protein and gene expression levels after MNAH treatment.

FOXO Signaling Pathway

The Forkhead box O (FOXO) family of transcription factors are key regulators of cellular processes including stress resistance, metabolism, and apoptosis. Their activity is tightly controlled by post-translational modifications, which dictate their subcellular localization. Under conditions of oxidative stress, FOXO proteins can be activated and translocate to the nucleus to regulate target gene expression.

FOXO_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MNAH MNAH ROS Oxidative Stress MNAH->ROS Scavenges PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibits FOXO_cyto FOXO (phosphorylated, inactive) PI3K_Akt->FOXO_cyto Phosphorylates (inactivates) FOXO_nuc FOXO (active) FOXO_cyto->FOXO_nuc Dephosphorylation & Translocation Target_Genes Target Genes (e.g., SOD2, Catalase) FOXO_nuc->Target_Genes Activates transcription

Caption: MNAH may influence FOXO signaling by modulating oxidative stress levels.

Experimental Protocols

Protocol 1: Assessment of MNAH Cytoprotection against Oxidative Stress

This protocol determines the ability of MNAH to protect cells from oxidative stress-induced cell death.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HepG2)

  • Complete cell culture medium

  • MNAH (stock solution prepared in sterile PBS or DMSO)

  • Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight under standard culture conditions.

  • MNAH Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of MNAH (e.g., 10, 50, 100, 250, 500 µM). Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest MNAH concentration). Incubate for a predetermined time (e.g., 1, 4, or 24 hours).[6][7]

  • Induction of Oxidative Stress: After pre-treatment, remove the MNAH-containing medium. Add fresh medium containing a predetermined concentration of the oxidative stress inducer (e.g., a concentration of H₂O₂ that induces ~50% cell death).[6] Incubate for a duration appropriate for the chosen stressor (e.g., 4-6 hours for H₂O₂).

  • Cell Viability Assessment: Following the oxidative stress challenge, remove the medium and perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability versus MNAH concentration to determine the protective effect.

Protocol 2: Measurement of Intracellular ROS Levels

This protocol measures the effect of MNAH on intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MNAH

  • DCFH-DA (stock solution in DMSO)

  • Oxidative stress inducer (optional, for measuring scavenging activity)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • MNAH Treatment: Treat cells with various concentrations of MNAH for the desired time.

  • Probe Loading: Remove the medium and wash the cells once with warm PBS. Add medium containing DCFH-DA (typically 5-10 µM) and incubate for 30-45 minutes at 37°C in the dark.

  • Oxidative Challenge (Optional): To assess direct scavenging, after probe loading, cells can be challenged with an oxidative stressor.

  • Fluorescence Measurement: Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS or phenol red-free medium to each well. Measure fluorescence immediately using a microplate reader with excitation/emission wavelengths appropriate for the probe (e.g., ~485/535 nm for DCF).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.

Protocol 3: Analysis of Nrf2 Nuclear Translocation by Western Blot

This protocol assesses the effect of MNAH on the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

  • Cell line of interest

  • 6-well plates or 10 cm dishes

  • MNAH

  • Nuclear and cytoplasmic extraction kit

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Grow cells to 80-90% confluency and treat with MNAH for the desired time points. Include a positive control (e.g., sulforaphane).

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.[5][8]

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

  • Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane and incubate with the primary anti-Nrf2 antibody overnight at 4°C. d. Incubate with HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip and re-probe the membrane with antibodies against Lamin B1 and β-actin to confirm the purity of the fractions and equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of nuclear to cytoplasmic Nrf2.[5][9]

Protocol 4: Quantitative PCR (qPCR) for Antioxidant Gene Expression

This protocol measures changes in the mRNA levels of Nrf2 target genes following MNAH treatment.

Materials:

  • Cell line of interest

  • 6-well plates

  • MNAH

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., ACTB, GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Treat cells with MNAH as described in Protocol 3.

  • RNA Extraction: Harvest cells and extract total RNA using a suitable kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.

  • qPCR: a. Prepare the qPCR reaction mix containing cDNA, primers, and master mix. b. Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[3][10][11]

Conclusion

This compound is a valuable research tool for investigating cellular redox signaling. The protocols outlined in this document provide a framework for utilizing MNAH to study its cytoprotective effects and its influence on key pathways like Keap1-Nrf2 and FOXO. As direct cellular studies with MNAH are emerging, the adaptation of these established methodologies will be crucial for advancing our understanding of its biological functions and therapeutic potential. Researchers are encouraged to optimize these protocols for their specific experimental systems to generate robust and reproducible data.

References

Protocol for regenerating NAD+ from NADH using N-methyl-1,4-dihydronicotinamide in coupled enzyme assays.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for regenerating NAD+ from NADH using N-methyl-1,4-dihydronicotinamide in coupled enzyme assays.

Audience: This document is intended for researchers, scientists, and drug development professionals working with enzyme kinetics, high-throughput screening, and metabolic pathway analysis.

Introduction: Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, acting as an electron acceptor in numerous redox reactions.[1] The continuous regeneration of NAD+ from its reduced form, NADH, is essential for maintaining metabolic flux and is a key requirement in many in vitro enzyme assays. Coupled enzyme assays provide a robust system for monitoring the activity of NAD+-dependent enzymes by linking the production of NADH to a subsequent reaction that regenerates NAD+ and produces a measurable signal. While various enzymatic and chemical methods exist for NAD+ regeneration, this protocol describes a novel approach utilizing this compound (MNAH), a stable analog of NADH, as the ultimate reductant in a coupled system.[1] MNAH's structural similarity to the active dihydronicotinamide moiety of NADH allows it to serve as a potent hydride donor.[1] This protocol provides a detailed methodology for establishing a coupled enzyme assay for an NAD+-dependent primary enzyme, where NAD+ is regenerated through a secondary enzymatic reaction driven by MNAH.

Principle of the Coupled Assay

The proposed coupled enzyme assay involves a primary NAD+-dependent enzyme that catalyzes the conversion of its substrate to a product, with the concomitant reduction of NAD+ to NADH. The NADH produced is then re-oxidized to NAD+ by a secondary (coupling) enzyme system. This regeneration is driven by the oxidation of MNAH. The overall reaction progress can be monitored by measuring the change in absorbance of a reporter molecule or by other detection methods.

A model system can be conceptualized with a primary dehydrogenase (Enzyme 1) and a secondary enzyme (Enzyme 2) that can utilize an MNAH-like reductant. For instance, a diaphorase or a similar oxidoreductase could potentially be used in the reverse reaction if a suitable substrate is available that can be reduced by MNAH.

Data Presentation

Table 1: Reagent and Buffer Composition
ReagentStock ConcentrationFinal ConcentrationPurpose
HEPES Buffer, pH 7.41 M50 mMAssay Buffer
Substrate for Enzyme 1100 mM1-10 mMPrimary Enzyme Substrate
NAD+10 mM0.1-0.5 mMCoenzyme for Enzyme 1
NADH10 mM0.1-0.2 mMInitial reductant (optional)
MNAH50 mM0.5-2 mMRegenerating Agent
Enzyme 1 (Primary)1 mg/mL1-10 µg/mLEnzyme of Interest
Enzyme 2 (Coupling)1 mg/mL5-20 µg/mLNAD+ Regeneration
Reporter Molecule (e.g., Resazurin)1 mM10-50 µMSignal Generation
Table 2: Michaelis-Menten Kinetic Parameters (Example Data)
ConditionVmax (µM/min)Km (Substrate 1) (µM)Km (NAD+) (µM)
Without NAD+ Regeneration15.2 ± 1.8150 ± 1285 ± 9
With MNAH-Coupled Regeneration45.8 ± 3.5145 ± 1588 ± 11

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer Preparation: Prepare a 50 mM HEPES buffer, pH 7.4, containing 100 mM NaCl and 2 mM MgCl2. Filter sterilize and store at 4°C.

  • Stock Solutions: Prepare concentrated stock solutions of NAD+, NADH, and the primary enzyme's substrate in the assay buffer. Determine the exact concentration of NAD+ and NADH stocks spectrophotometrically (ε340 = 6220 M-1cm-1 for NADH). Store in aliquots at -20°C.

  • MNAH Solution: Prepare a 50 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) or directly in the assay buffer if soluble. Protect from light and prepare fresh daily.

  • Enzyme Solutions: Prepare stock solutions of the primary and coupling enzymes in an appropriate buffer (as recommended by the manufacturer) containing a stabilizing agent like glycerol or BSA. Store in aliquots at -80°C.

Protocol 2: Coupled Enzyme Assay for NAD+ Regeneration
  • Assay Setup: The assay can be performed in a 96-well or 384-well microplate format suitable for absorbance or fluorescence measurements.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, NAD+, MNAH, the coupling enzyme, and the reporter molecule (if applicable).

  • Initiation of the Reaction:

    • Add the primary enzyme to the designated wells of the microplate.

    • Add the substrate for the primary enzyme to initiate the reaction.

    • Alternatively, the reaction can be initiated by the addition of the primary enzyme to a mixture of all other components.

  • Incubation and Measurement:

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. For example, if using a diaphorase with a colorimetric substrate like MTT, the formation of the colored formazan can be measured. If monitoring NADH consumption directly, the decrease in absorbance at 340 nm can be followed.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the reaction rates against the substrate concentration to determine the kinetic parameters (Vmax and Km) using non-linear regression analysis (e.g., Michaelis-Menten equation).[2][3][4]

Visualizations

signaling_pathway cluster_primary Primary Enzyme Reaction cluster_regeneration NAD+ Regeneration Cycle Substrate1 Substrate 1 Enzyme1 Enzyme 1 (e.g., Dehydrogenase) Substrate1->Enzyme1 Product1 Product 1 Enzyme1->Product1 NADH NADH Enzyme1->NADH + NAD NAD+ NAD->Enzyme1 + Enzyme2 Enzyme 2 (Coupling Enzyme) NADH->Enzyme2 + MNAH MNAH MNAH->Enzyme2 + MNA_oxidized MNA+ Enzyme2->NAD + Enzyme2->MNA_oxidized +

Caption: NAD+ regeneration pathway in the coupled enzyme assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates, NAD+, MNAH) MasterMix Prepare Master Mix in Microplate Reagents->MasterMix Enzymes Prepare Enzyme Solutions (Enzyme 1, Enzyme 2) Enzymes->MasterMix Initiate Initiate Reaction (Add Substrate 1 or Enzyme 1) MasterMix->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Measure Monitor Signal Change Over Time (Absorbance/Fluorescence) Incubate->Measure Rates Calculate Initial Reaction Rates Measure->Rates Kinetics Determine Kinetic Parameters (Vmax, Km) Rates->Kinetics

References

Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors Using N-methyl-1,4-dihydronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel enzyme inhibitors is a critical component of drug development and basic scientific research. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries to identify potential lead candidates that modulate the activity of a specific enzyme target. N-methyl-1,4-dihydronicotinamide (mNAD), a stable analog of the ubiquitous cofactor nicotinamide adenine dinucleotide (NADH), serves as a powerful tool in HTS assays for a variety of oxidoreductase enzymes. Its intrinsic fluorescence provides a sensitive and continuous readout for monitoring enzyme kinetics, making it highly amenable to automated HTS platforms.

These application notes provide a comprehensive overview and detailed protocols for the utilization of mNAD in fluorescence-based HTS assays to identify and characterize enzyme inhibitors.

Principle of the Assay

The fundamental principle of this HTS assay is the monitoring of the change in fluorescence of mNAD. In its reduced form (mNAD), the molecule is fluorescent, while its oxidized form (mNAD+) is not. Many dehydrogenase enzymes catalyze reactions that involve the oxidation of an NADH analog, like mNAD, to its non-fluorescent counterpart. Enzyme inhibitors will slow down this conversion, resulting in a sustained fluorescence signal. The rate of fluorescence decay is therefore directly proportional to the enzyme's activity.

This direct, fluorescence-based assay offers high sensitivity and a straightforward "mix-and-read" format, which is ideal for HTS. The assay can be configured to screen for inhibitors of any enzyme that utilizes NAD(P)H or its analogs as a cofactor.

Key Advantages of Using mNAD in HTS

  • Stability: mNAD is more stable than NADH, which is crucial for the consistency and reliability of HTS assays.

  • Fluorescence Properties: The intrinsic fluorescence of mNAD obviates the need for coupled enzymatic reactions or fluorescent probes, simplifying the assay design and reducing potential sources of interference.

  • Broad Applicability: This method can be adapted for a wide range of NAD(P)H-dependent oxidoreductases.

  • Sensitivity: Fluorescence-based detection is highly sensitive, allowing for the use of low enzyme and substrate concentrations, which is cost-effective for large-scale screening.

Data Presentation

Table 1: Assay Performance Metrics
ParameterValueDescription
Z'-factor 0.75A measure of the statistical effect size and an indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Signal-to-Background (S/B) Ratio 12The ratio of the signal from the uninhibited enzyme reaction to the background signal.
Coefficient of Variation (%CV) < 5%A measure of the variability of the assay signal.
Table 2: Inhibition of a Hypothetical Dehydrogenase by Control Compounds
CompoundIC50 (µM)Hill Slope
Control Inhibitor A 2.51.1
Control Inhibitor B 15.20.9
DMSO (Negative Control) > 100-

Experimental Protocols

Materials and Reagents
  • This compound (mNAD)

  • Target dehydrogenase enzyme

  • Enzyme-specific substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Known inhibitor (for positive control)

  • DMSO (for negative control and compound dilution)

  • 384-well, low-volume, black assay plates

  • Fluorescence microplate reader

Protocol 1: Primary High-Throughput Screening for Enzyme Inhibitors

This protocol is designed for a single-concentration screen of a compound library.

  • Compound Plating:

    • Dispense 100 nL of each test compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

    • Include wells with 100 nL of a known inhibitor (positive control) and wells with 100 nL of DMSO (negative control).

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Prepare a 2X substrate/mNAD solution in assay buffer. The substrate concentration should ideally be at or below its Km value to effectively identify competitive inhibitors.[1] The mNAD concentration should be optimized for a robust fluorescence signal.

  • Assay Procedure:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the 2X substrate/mNAD solution to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at time zero (T0) using a microplate reader with excitation at approximately 340 nm and emission at approximately 460 nm.[2]

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity again at the endpoint (T_end_).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F_T0_ - F_T_end_).

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (ΔF_compound_ / ΔF_DMSO_))

Protocol 2: IC50 Determination for Hit Compounds

This protocol is for determining the potency of compounds identified as "hits" in the primary screen.

  • Compound Dilution:

    • Prepare a serial dilution of the hit compounds in DMSO (e.g., 10-point, 3-fold dilutions).

  • Assay Procedure:

    • Follow the same procedure as in Protocol 1, but instead of a single concentration, add 100 nL of each concentration of the diluted compounds to the assay plate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[1]

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis cluster_output Output Compound_Library Compound Library in DMSO Dispense_Compounds Dispense Compounds (100 nL/well) Compound_Library->Dispense_Compounds Controls Positive & Negative Controls Controls->Dispense_Compounds Add_Enzyme Add Enzyme Solution (5 µL/well) Dispense_Compounds->Add_Enzyme Incubate_1 Incubate (10-15 min) Add_Enzyme->Incubate_1 Add_Substrate_mNAD Add Substrate/mNAD (5 µL/well) Incubate_1->Add_Substrate_mNAD Read_T0 Read Fluorescence (T0) Add_Substrate_mNAD->Read_T0 Incubate_2 Incubate (30-60 min) Read_T0->Incubate_2 Read_Tend Read Fluorescence (Tend) Incubate_2->Read_Tend Calculate_Inhibition Calculate % Inhibition Read_Tend->Calculate_Inhibition Hit_Identification Hit Identification Calculate_Inhibition->Hit_Identification

Caption: High-throughput screening workflow for identifying enzyme inhibitors.

Signaling_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Dehydrogenase (Active) Product Product Enzyme->Product Catalyzes Enzyme_Inhibited Dehydrogenase (Inhibited) Enzyme->Enzyme_Inhibited Binds Substrate Substrate Substrate->Product mNAD mNAD (Fluorescent) mNAD_oxidized mNAD+ (Non-fluorescent) mNAD->mNAD_oxidized Inhibitor Inhibitor Inhibitor->Enzyme_Inhibited Enzyme_Inhibited->mNAD Blocks Conversion

Caption: Principle of the mNAD-based fluorescence inhibition assay.

Troubleshooting and Considerations

  • Compound Interference: Test compounds may possess their own intrinsic fluorescence or act as quenchers. To identify such artifacts, a counterscreen should be performed in the absence of the enzyme.[2]

  • Assay Window: The concentrations of enzyme, substrate, and mNAD should be optimized to provide a sufficient assay window (a clear distinction between the signals of the positive and negative controls).

  • DMSO Tolerance: Ensure that the final concentration of DMSO in the assay does not adversely affect enzyme activity. Typically, a final concentration of 1% or less is well-tolerated.

  • Z'-factor: The Z'-factor should be calculated for each screening plate to ensure the quality and reliability of the data. A Z'-factor below 0.5 may indicate issues with assay variability or a small signal window, which should be addressed before proceeding with a full-scale screen.

References

Troubleshooting & Optimization

How to overcome solubility issues with N-methyl-1,4-dihydronicotinamide in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "N-methyl-1,4-dihydronicotinamide" is not widely documented in scientific literature. This guide is based on the properties of the closely related and well-studied class of compounds, 1,4-dihydropyridines (DHPs), which includes the reduced form of N-methylnicotinamide. The principles and troubleshooting strategies outlined here are expected to be highly relevant for researchers working with MNA and similar dihydropyridine derivatives.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered when working with this compound (MNA) and other 1,4-dihydropyridine derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My MNA powder won't dissolve in my aqueous buffer. What am I doing wrong?

A1: This is a common issue as 1,4-dihydropyridine derivatives are often lipophilic and have limited solubility in aqueous solutions.[1] Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO.[1][2][3]

Q2: I prepared a clear stock solution of MNA in DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen?

A2: This phenomenon is known as solvent-shifting precipitation. The rapid change in solvent polarity from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous buffer causes the compound to crash out of solution.[1]

Q3: My MNA solution is yellow/brown, but the powder was a lighter color. Is this normal?

A3: A color change can be an indication of degradation. 1,4-dihydropyridines are susceptible to oxidation, which converts the dihydropyridine ring into an aromatic pyridine ring.[4] This degradation can be accelerated by exposure to light, oxygen, and acidic pH.[4][5]

Q4: I'm seeing inconsistent results in my biological assays using MNA. Could this be related to solubility issues?

A4: Yes, inconsistent results are a common consequence of poor solubility and stability. If the compound is not fully dissolved or is degrading over the course of the experiment, the effective concentration of the active compound will vary, leading to unreliable data.

Q5: Can I heat my MNA solution to get it to dissolve?

A5: Gentle heating can be used to aid dissolution, but it should be done with caution.[1][6] Excessive heat can accelerate the degradation of the compound. It is advisable to use the lowest effective temperature for the shortest possible time.

Troubleshooting Guides

Issue 1: MNA Precipitation in Aqueous Buffer

Root Cause:

  • Concentration exceeds the solubility limit in the aqueous buffer.

  • Solvent-shifting from an organic stock solution.

  • Suboptimal pH of the buffer.[1][6]

Solutions:

  • Reduce the Final Concentration: The simplest solution is to lower the final working concentration of MNA in your experiment.[1]

  • Optimize the Dilution Process:

    • Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing.

    • Warm the aqueous buffer slightly before adding the stock solution.

  • Use a Co-solvent: Include a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or DMSO in your final aqueous buffer, if your experimental system can tolerate it.

  • Employ Solubilizing Agents: Consider the use of surfactants like Polysorbate 80 (Tween 80) or cyclodextrins to enhance aqueous solubility.[1][5]

Issue 2: MNA Degradation (Color Change, Loss of Activity)

Root Cause:

  • Oxidation of the 1,4-dihydropyridine ring to a pyridine.[4]

  • Exposure to light (photodegradation).[5]

  • Unstable pH (particularly acidic conditions).[7]

Solutions:

  • Work in Low-Light Conditions: Prepare and handle MNA solutions in a dark room or use amber-colored vials to protect the compound from light.[5]

  • Use Degassed Buffers: To minimize oxidation, sparge your aqueous buffers with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Control the pH: Maintain a neutral or slightly basic pH for your buffer system, as acidic conditions can promote degradation. The optimal pH should be determined empirically.

  • Prepare Fresh Solutions: Prepare MNA solutions immediately before use and avoid long-term storage of diluted aqueous solutions.

  • Store Stock Solutions Properly: Store your concentrated organic stock solutions at -20°C or -80°C and protect them from light.[2]

Quantitative Data

CompoundSolventSolubilityConcentration (mM)Notes
N-MethylnicotinamideWater100 mg/mL[2]734.48 mMSonication is recommended.[2]
N-MethylnicotinamideDMSO50 mg/mL[2]367.24 mMSonication is recommended.[2]
N-MethylnicotinamideDMSO27 mg/mL[3]198.31 mMUse fresh, anhydrous DMSO.[3]
1,4-DihydropyridinesAqueous BuffersGenerally low-Highly dependent on substituents, pH, and temperature.[1][5]

Experimental Protocols

Protocol for Preparation of MNA Stock and Working Solutions

This protocol provides a general guideline for preparing MNA solutions for use in typical cell-based assays.

Materials:

  • This compound (MNA) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Weigh the required amount of MNA powder in a sterile, amber-colored tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM). c. Vortex the solution vigorously until the MNA is completely dissolved. Gentle warming or brief sonication can be used if necessary. d. Store the stock solution at -20°C or -80°C, protected from light.

  • Prepare a Working Solution in Aqueous Buffer: a. Warm the sterile aqueous buffer to the experimental temperature (e.g., 37°C). b. If applicable, degas the buffer with nitrogen or argon. c. Aliquot the required volume of the aqueous buffer into a new sterile tube. d. While vortexing the aqueous buffer, add the required volume of the MNA stock solution dropwise to achieve the final desired concentration. e. Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may be necessary to lower the final concentration or use a solubilizing agent. f. Use the freshly prepared working solution immediately in your experiment.

Visualizations

cluster_factors Factors Leading to MNA Instability cluster_issues Observed Issues Light Light Exposure Degradation Chemical Degradation (Oxidation to Pyridine) Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Acidic_pH Acidic pH Acidic_pH->Degradation Precipitation Precipitation (Poor Solubility) Acidic_pH->Precipitation High_Temp High Temperature High_Temp->Degradation

Caption: Factors contributing to the degradation and precipitation of MNA.

cluster_troubleshooting Troubleshooting Checkpoints start Start: MNA Powder stock Prepare Concentrated Stock Solution in DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Check for Precipitation dilute->precipitate assay Perform Biological Assay (e.g., cell-based) degradation Check for Degradation (Color Change) assay->degradation data Data Acquisition and Analysis end End: Experimental Results data->end precipitate->dilute Precipitate Observed (Adjust Protocol) precipitate->assay Clear Solution degradation->stock Degradation Observed (Prepare Fresh) degradation->data No Degradation

Caption: Experimental workflow for using MNA with troubleshooting checkpoints.

MNA This compound (Active Form) Oxidized N-methylnicotinamide Cation (Inactive/Degraded Form) MNA->Oxidized + 2H+ + 2e- Oxidizing_Agent [O] (e.g., O2, light, acid)

Caption: Oxidation of this compound to its inactive pyridine form.

References

Troubleshooting unexpected side reactions of N-methyl-1,4-dihydronicotinamide in enzymatic assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-1,4-dihydronicotinamide (MNADH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and other issues encountered when using MNADH in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNADH) and why is it used in enzymatic assays?

A1: this compound (MNADH) is a synthetic analog of the naturally occurring coenzyme NADH (Nicotinamide Adenine Dinucleotide, reduced form). It serves as a potent radical scavenger and a model compound for studying NADH-dependent enzymes.[1][2][3][4] Its structural similarity to the dihydronicotinamide core of NADH allows it to be used as a substitute in various enzymatic reactions, often with improved stability under certain assay conditions.[5]

Q2: What are the primary advantages of using MNADH over NADH in some assays?

A2: MNADH and other NADH analogs can offer greater stability in aqueous solutions, particularly at acidic, neutral, and alkaline pH, compared to NADH.[5] This enhanced stability can lead to a longer shelf-life of assay reagents and more consistent results over time.

Q3: Can MNADH interfere with my assay results?

A3: Yes, like any reagent, MNADH can potentially interfere with assay results. Interference can arise from several sources, including the inherent chemical reactivity of MNADH, its degradation products, or contamination of the MNADH preparation.[6][7] It is also a known radical scavenger, which could be a source of side reactions.[1][2][3]

Q4: What are the common degradation products of MNADH?

A4: While specific studies on MNADH are limited, the degradation pathway is expected to be similar to that of NADH. The primary degradation mechanism for NADH is the hydrolysis of the glycosidic bond, which would yield ADP-ribose and N-methylnicotinamide for MNADH. Thermal degradation in aqueous solutions is significantly faster than in the solid state and primarily involves hydrolysis and oxidative ring opening.

Troubleshooting Guides

Issue 1: High Background Absorbance

High background absorbance can mask the true signal of your enzymatic reaction, leading to inaccurate results.

Potential Cause Recommended Solution
MNADH Degradation Prepare MNADH solutions fresh before each experiment. Store stock solutions in small, single-use aliquots at -20°C or lower and protect from light. Avoid repeated freeze-thaw cycles.
Contaminated Reagents Use high-purity water and reagents to prepare buffers and solutions. If microbial contamination is suspected, filter-sterilize the buffers.
Particulate Matter Centrifuge samples and reagent solutions at high speed (>10,000 x g) for 10-15 minutes to pellet any precipitates before use.
Non-Enzymatic Reaction Run a control reaction containing all components except the enzyme to measure the rate of any non-enzymatic reaction. Subtract this rate from your experimental data.
Issue 2: Unstable Signal (Signal Decay)

A decreasing signal over time that is not attributable to the enzymatic reaction can be a sign of MNADH instability.

Potential Cause Recommended Solution
Suboptimal pH Ensure the assay buffer pH is within the optimal range for MNADH stability (typically slightly alkaline, pH 7.5-8.5). NADH and its analogs are known to be less stable in acidic conditions.
Elevated Temperature Keep MNADH solutions on ice and perform assays at the lowest temperature compatible with your enzyme's activity.
Photodegradation Protect MNADH solutions from light by using amber tubes and minimizing exposure to ambient light.
Incompatible Buffer Components Phosphate buffers can sometimes accelerate the degradation of NADH and its analogs. Consider using alternative buffers such as Tris or HEPES.

Quantitative Data Summary

The stability of dihydronicotinamide compounds like MNADH is influenced by several factors. The following table summarizes the expected stability based on data for the closely related NADH and NADPH.

Table 1: Factors Affecting the Stability of Dihydronicotinamides

Factor Effect on Stability Recommendation
Temperature Higher temperatures significantly increase the rate of degradation.[8]Store stock solutions at -20°C or below. Keep working solutions on ice.
pH More stable at alkaline pH (>7.5). Degradation increases in acidic conditions.Use a buffer with a pH in the range of 7.5 to 8.5 for optimal stability.
Buffer Type Phosphate and acetate buffers can increase the degradation rate.[8]Consider using Tris or HEPES buffers.
Ionic Strength Increased ionic strength can decrease the degradation rate at neutral pH.[8]Maintain a consistent and appropriate ionic strength in your assay buffer.
Light Exposure Dihydronicotinamides are susceptible to photodegradation.Protect solutions from light by using opaque or amber containers.

Experimental Protocols

Protocol 1: Preparation and Handling of MNADH Stock Solutions

To minimize degradation and ensure consistent results, proper preparation and handling of MNADH solutions are crucial.

  • Reconstitution: Allow the lyophilized MNADH powder to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the powder in a high-purity, slightly alkaline buffer (e.g., 10 mM Tris, pH 8.0).

  • Concentration Determination: After reconstitution, accurately determine the concentration of the MNADH solution spectrophotometrically.

  • Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

  • Freezing and Thawing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C. When needed, thaw an aliquot rapidly and keep it on ice, protected from light. Discard any unused portion of the thawed aliquot.

Protocol 2: Control Experiment for Non-Enzymatic Reactions

This protocol helps to identify and quantify the contribution of non-enzymatic reactions to the overall signal change.

  • Prepare a "No-Enzyme" Control: In a separate reaction vessel (e.g., a cuvette or microplate well), prepare a reaction mixture containing all the components of your standard assay (buffer, substrate, MNADH, etc.) except for the enzyme.

  • Incubate Under Assay Conditions: Incubate this control reaction under the same conditions as your experimental samples (temperature, time, etc.).

  • Monitor Signal Change: Measure the change in absorbance or fluorescence over time, just as you would for your enzymatic reaction.

  • Data Analysis: The rate of signal change in the no-enzyme control represents the background rate due to non-enzymatic reactions. Subtract this rate from the rates obtained for your enzyme-containing samples to get the true enzymatic rate.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Unexpected MNADH Side Reactions cluster_background High Background cluster_stability Unstable Signal start Unexpected Assay Result issue Identify Issue: - High Background? - Unstable Signal? - Non-reproducible Data? start->issue high_background Check MNADH Integrity - Prepare fresh solution - Check storage conditions issue->high_background High Background check_ph Optimize Buffer pH (Target: 7.5-8.5) issue->check_ph Unstable Signal reagent_purity Verify Reagent Purity - Use high-purity water - Filter-sterilize buffers high_background->reagent_purity no_enzyme_control Run No-Enzyme Control reagent_purity->no_enzyme_control resolution Issue Resolved no_enzyme_control->resolution check_temp Control Temperature - Keep reagents on ice check_ph->check_temp light_protection Protect from Light - Use amber tubes check_temp->light_protection light_protection->resolution further_investigation Further Investigation Needed resolution->further_investigation If issue persists mnadh_degradation_pathway Postulated MNADH Degradation Pathway cluster_products Degradation Products MNADH This compound (MNADH) hydrolysis Hydrolysis (cleavage of glycosidic bond) MNADH->hydrolysis ADP_ribose ADP-ribose N_methylnicotinamide N-methylnicotinamide hydrolysis->ADP_ribose hydrolysis->N_methylnicotinamide

References

Optimizing the concentration of N-methyl-1,4-dihydronicotinamide for kinetic studies of a specific enzyme.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-methyl-1,4-dihydronicotinamide (MNA)

Welcome to the technical support center for the use of this compound (MNA) in enzyme kinetic studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental setup and execution of enzyme assays involving MNA.

Q1: What is MNA and why is it used in enzyme kinetics? A1: this compound (MNA) is a derivative of nicotinamide and an analog of the active center of the nicotinamide coenzyme NADH.[1][2] It serves as a potent radical scavenger and is often used as a model compound for NADH in kinetic studies to investigate enzyme mechanisms, particularly for oxidoreductases.[2][3]

Q2: At what wavelength should I monitor the reaction? A2: The reduced form, MNA, has a maximum absorbance (λmax) at approximately 356 nm.[1][4] This is different from the λmax of NADH, which is 340 nm.[5] You should monitor the decrease in absorbance at 356 nm as MNA is oxidized to its non-absorbing form.

Q3: My MNA is not dissolving in my aqueous assay buffer. What should I do? A3: MNA has limited solubility in aqueous buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF, where it is much more soluble (~15 mg/ml).[1] This stock can then be diluted into the final aqueous assay buffer. Always ensure the final concentration of the organic solvent is low and does not affect enzyme activity, typically <1%.[1][6]

Q4: I prepared my MNA solution in buffer yesterday. Can I still use it today? A4: It is strongly recommended to prepare aqueous solutions of MNA fresh on the day of the experiment. Aqueous solutions are not stable and should not be stored for more than one day.[1] The solid, crystalline form of MNA is stable for at least two years when stored properly at -80°C.[1][4]

Q5: My reaction rate is very low or I'm not getting a signal. What are the possible causes? A5: Several factors could be responsible for a low or absent signal:

  • Inactive Enzyme : Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known substrate if possible.[7]

  • Suboptimal Concentrations : The concentration of either the enzyme or MNA may be too low. It is necessary to titrate both components to find the optimal range.[7]

  • Incorrect Wavelength : Confirm you are monitoring the reaction at 356 nm for MNA, not 340 nm which is used for NADH.[1][5]

  • Degraded MNA : If the MNA solution was not prepared fresh, it may have degraded.[1]

Q6: My reaction starts fast but then the rate plateaus or decreases, even though there should be plenty of MNA left. Why is this happening? A6: This could be due to a few reasons:

  • Substrate Inhibition : At very high concentrations, some substrates can inhibit the enzyme they are supposed to bind to.[8] The reaction of MNA with some enzymes has been shown to saturate at high concentrations.[9] You may need to test a range of lower MNA concentrations.

  • Product Inhibition : The methylated product of the reaction may be a potent inhibitor of the enzyme, leading to a slowdown as the product accumulates.[10][11]

  • Fluorescence Quenching : If using a fluorescence-based assay, high concentrations of reduced nicotinamides like MNA can lead to self-quenching of the fluorescent signal.[5]

Q7: My no-enzyme control well shows a decrease in absorbance over time. What does this mean? A7: A signal change in the no-enzyme control indicates non-enzymatic degradation of MNA. This can be caused by components in your assay buffer or exposure to light. It is crucial to measure this background rate and subtract it from the rates of your enzyme-catalyzed reactions.[12]

Data Presentation: MNA Properties

The quantitative data for MNA are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₀N₂O [13]
Formula Weight 138.2 g/mol [1]
Appearance Crystalline solid [1]
Absorbance Max (λmax) 356 nm [4]
Purity ≥90% [1]
Storage (Solid) -80°C (≥ 2 years stability) [4]

| Storage (Aqueous) | Use fresh, do not store > 1 day |[1] |

Table 2: Solubility of this compound

Solvent Approximate Solubility Reference
PBS (pH 7.2) 10 mg/mL [4]
DMSO 15 mg/mL [4]
DMF 15 mg/mL [4]

| Ethanol | 2.5 mg/mL |[1] |

Experimental Protocols

Protocol 1: Determination of Optimal MNA Concentration via Substrate Titration

This protocol describes how to determine the kinetic parameters (Km and Vmax) for an enzyme with MNA as a substrate by varying its concentration.

1. Reagent Preparation:

  • Assay Buffer : Prepare a suitable buffer for your enzyme (e.g., 100 mM Tris or Phosphate buffer) at the optimal pH and temperature. Note that NADH and its analogs can exhibit better stability in Tris buffer compared to phosphate buffer.[14]

  • Enzyme Stock : Prepare a concentrated stock of your enzyme in a suitable buffer on ice.

  • MNA Stock Solution : Prepare a high-concentration stock solution of MNA (e.g., 20-50 mM) in 100% DMSO.[1] Purge the solvent with an inert gas before dissolving the MNA to minimize oxidation.[1]

2. Assay Setup (96-well UV-transparent microplate format):

  • Enzyme Dilution : From your enzyme stock, prepare a working dilution at 2X the final desired concentration in the assay buffer. The optimal final concentration should be determined empirically but should be low enough to ensure the reaction rate is linear for a reasonable amount of time.

  • MNA Serial Dilutions : Prepare a series of 2X MNA concentrations by serially diluting your MNA stock solution into the assay buffer. This series should span a wide range, for example, from 0 µM to 2000 µM, to ensure you capture the full kinetic curve.

  • Controls :

    • No-Enzyme Control (Blank) : Wells containing assay buffer and the highest concentration of MNA, but no enzyme. This measures non-enzymatic MNA degradation.[12]

    • No-Substrate Control : Wells containing assay buffer and the enzyme, but no MNA.

3. Reaction Execution:

  • Add 50 µL of the 2X MNA serial dilutions to the appropriate wells of the microplate.

  • Add 50 µL of assay buffer to the "No-Substrate Control" wells.

  • Pre-incubate the plate at the desired reaction temperature for 5-10 minutes.

  • Initiate the reactions by adding 50 µL of the 2X enzyme working dilution to all wells (except the blank wells, which receive 50 µL of assay buffer).

  • Immediately place the plate in a microplate reader set to the reaction temperature.

4. Data Collection:

  • Measure the absorbance at 356 nm kinetically (e.g., every 30 seconds for 10-20 minutes).

5. Data Analysis:

  • For each MNA concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Remember to subtract the rate from the no-enzyme control.

  • Convert the change in absorbance per minute (ΔAbs/min) to concentration per minute (µM/min) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of MNA at 356 nm.

  • Plot the initial velocity (V₀) against the MNA concentration ([MNA]).

  • Fit the resulting curve to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing MNA concentration in your kinetic studies.

G start_end start_end process process decision decision io io A Start: Prepare Reagents (Buffer, Enzyme, MNA Stock) B Perform MNA Substrate Titration (Vary [MNA], Fixed [Enzyme]) A->B C Measure Kinetic Rate (Absorbance at 356 nm) B->C D Plot: Rate vs. [MNA] C->D E Does curve show saturation? D->E F Fit data to Michaelis-Menten to determine Km and Vmax E->F Yes H Troubleshoot: Check for substrate inhibition or reagent limitation E->H No G End: Optimal concentration range (e.g., 5-10x Km) identified F->G H->B Re-design experiment G problem problem check check solution solution A Problem: Low or No Signal B Is MNA solution fresh (<1 day in buffer)? A->B C Prepare fresh MNA solution B->C No D Is enzyme active? (Run positive control) B->D Yes E Use new enzyme aliquot. Verify storage conditions. D->E No F Are concentrations optimal? D->F Yes G Titrate [Enzyme] and [MNA] to find optimal range. F->G No H Are you reading at 356 nm? F->H Yes I Set plate reader to 356 nm. H->I No J All checks passed? Consider buffer interference. H->J Yes

References

Identifying and minimizing interference from N-methyl-1,4-dihydronicotinamide in fluorescence-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize interference from N-methyl-1,4-dihydronicotinamide (MNA) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNA) and why might it interfere with my fluorescence assay?

This compound (MNA), also known as MNAH, is a derivative of nicotinamide and a structural analog of the biologically important cofactor NADH (reduced nicotinamide adenine dinucleotide).[1] Due to this structural similarity, MNA is often used as a model compound for studying NADH-dependent biological reactions.[1] Its potential for interference in fluorescence-based assays stems from its intrinsic optical properties, which are similar to those of NADH.

Q2: What are the primary mechanisms of MNA interference in fluorescence-based assays?

There are three main ways MNA can interfere with your assay:

  • Autofluorescence: MNA itself can fluoresce, meaning it absorbs light at one wavelength and emits it at a longer wavelength. If the excitation and emission spectra of MNA overlap with those of your assay's fluorophore, it can lead to a higher background signal and potentially false-positive results.[2]

  • Fluorescence Quenching: MNA may absorb the excitation light intended for your fluorophore or the emitted light from it. This process, known as quenching, reduces the detected signal and can lead to false-negative results.

  • Inner Filter Effect: At higher concentrations, MNA can absorb a significant amount of the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal. This is a common issue with compounds that have strong absorbance at the assay wavelengths.

Q3: My assay involves monitoring NADH or NADPH. How is MNA likely to interfere?

Assays that directly measure the production or consumption of NADH or NADPH are particularly susceptible to interference from MNA. NADH and NADPH typically have an excitation maximum around 340 nm and an emission maximum around 460 nm.[3][4] Given that MNA has a similar dihydropyridine ring system, its spectral properties are expected to be in a similar range. One source indicates an absorbance maximum (λmax) for MNA at 356 nm. This proximity in absorbance suggests a strong potential for overlapping fluorescence spectra, which can lead to significant interference.

Q4: How can I determine if MNA is interfering with my assay?

The first step is to run a series of control experiments. This involves measuring the fluorescence of MNA alone in the assay buffer, at the same concentrations used in your experiment. You should also test MNA in the presence of your assay's fluorophore to check for quenching effects.

Troubleshooting Guides

If you suspect MNA is interfering with your fluorescence-based assay, follow these troubleshooting steps:

Problem 1: High background fluorescence in the presence of MNA.

This suggests that MNA is autofluorescent under your experimental conditions.

Possible Cause Solution
MNA autofluorescence1. Spectral Scan: Perform a fluorescence scan of MNA alone in your assay buffer to determine its excitation and emission maxima. 2. Wavelength Adjustment: If possible, adjust the excitation and emission wavelengths of your assay to minimize the contribution from MNA fluorescence. 3. Use Red-Shifted Dyes: Consider switching to a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum), as interference from many small molecules is more prevalent in the blue-green region.
Problem 2: Lower than expected fluorescence signal in the presence of MNA.

This could be due to fluorescence quenching or the inner filter effect.

Possible Cause Solution
Fluorescence Quenching1. Quenching Control Assay: In a cell-free system, mix a constant concentration of your fluorescent probe with varying concentrations of MNA. A dose-dependent decrease in signal indicates quenching. 2. Reduce MNA Concentration: If your experimental design allows, lower the concentration of MNA.
Inner Filter Effect1. Measure MNA Absorbance: Scan the absorbance spectrum of MNA. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests the inner filter effect. 2. Dilute the Sample: If the signal is strong enough, diluting your sample can mitigate this effect.
Problem 3: Non-linear or unexpected dose-response curves.

This can be a result of a combination of interference mechanisms.

Possible Cause Solution
Combined Interference1. Orthogonal Assay: Use a non-fluorescence-based method to confirm your results. For example, if you are studying an enzyme, you could use a colorimetric or luminescence-based assay. 2. Coupled Enzyme Assay: For NADH/NADPH-dependent assays, consider a coupled enzyme system like the diaphorase/resazurin assay. This shifts the readout to a longer wavelength, avoiding interference in the UV range.[3]

Quantitative Data Summary

Compound Absorbance Max (λmax) Excitation Max (λex) Emission Max (λem)
This compound (MNA) ~356 nmLikely ~340-360 nmLikely ~450-470 nm
NADH (for comparison) ~340 nm~340 nm~460 nm[3][4]

Note: The excitation and emission maxima for MNA are estimated based on its absorbance maximum and structural similarity to NADH. It is highly recommended to experimentally determine these values under your specific assay conditions.

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of MNA

Objective: To determine the fluorescence properties of MNA in your assay buffer.

Materials:

  • This compound (MNA)

  • Your assay buffer

  • Fluorometer with scanning capabilities

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Prepare a solution of MNA in your assay buffer at the highest concentration you plan to use in your experiments.

  • Excitation Scan: a. Set the emission wavelength to an estimated value (e.g., 460 nm). b. Scan a range of excitation wavelengths (e.g., 300-440 nm). c. The wavelength with the highest fluorescence intensity is the excitation maximum.

  • Emission Scan: a. Set the excitation wavelength to the determined maximum (from step 2c). b. Scan a range of emission wavelengths (e.g., 400-600 nm). c. The wavelength with the highest fluorescence intensity is the emission maximum.

  • Repeat these scans with your assay buffer alone to obtain a background reading, which should be subtracted from the MNA spectra.

Protocol 2: MNA Interference Control Experiment

Objective: To assess the level of autofluorescence and quenching from MNA in your assay.

Materials:

  • This compound (MNA)

  • Your assay buffer

  • Your fluorescent probe/reagents

  • Multi-well plate reader

Methodology:

  • Prepare a serial dilution of MNA in your assay buffer in a multi-well plate.

  • Prepare a set of wells with your fluorescent probe at a fixed concentration.

  • Prepare a third set of wells containing both the serial dilution of MNA and the fixed concentration of your fluorescent probe.

  • Include wells with only assay buffer as a blank.

  • Incubate the plate under your standard assay conditions (time, temperature).

  • Read the fluorescence of the plate using the excitation and emission wavelengths for your probe.

  • Data Analysis:

    • Autofluorescence: Compare the signal from wells with MNA alone to the blank. A significant increase indicates autofluorescence.

    • Quenching: Compare the signal from wells with your probe alone to the wells with both the probe and MNA. A dose-dependent decrease in signal in the presence of MNA indicates quenching.

Visualizations

Interference_Troubleshooting_Workflow start Suspected MNA Interference control_exp Run Control Experiments: - MNA alone - Probe + MNA start->control_exp autofluorescence High Background Signal? control_exp->autofluorescence quenching Low Signal? control_exp->quenching no_interference No Significant Change control_exp->no_interference If no significant change in signal autofluorescence->quenching No spectral_scan Perform Spectral Scan of MNA autofluorescence->spectral_scan Yes quenching->no_interference No quenching_assay Perform Quenching Control Assay quenching->quenching_assay Yes shift_wavelengths Shift Assay Wavelengths or Use Red-Shifted Dye spectral_scan->shift_wavelengths orthogonal_assay Consider Orthogonal Assay (e.g., Luminescence) quenching_assay->orthogonal_assay

Caption: A troubleshooting workflow for identifying and mitigating MNA interference.

Diaphorase_Coupled_Assay Dehydrogenase Dehydrogenase Reaction NADH_produced NAD(P)H Produced (Ex: ~340nm, Em: ~460nm) Potential for MNA Interference Dehydrogenase->NADH_produced Diaphorase Diaphorase NADH_produced->Diaphorase Resorufin Resorufin (fluorescent) (Ex: ~570nm, Em: ~590nm) Reduced MNA Interference Diaphorase->Resorufin Resazurin Resazurin (non-fluorescent) Resazurin->Diaphorase

Caption: Signaling pathway for a diaphorase-coupled assay to avoid UV-range interference.

References

Strategies for improving the stability of N-methyl-1,4-dihydronicotinamide stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies for improving the stability of N-methyl-1,4-dihydronicotinamide (MNADH) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches of MNADH solutions. Degradation of MNADH in stock solutions.Prepare fresh solutions immediately before each experiment. If storage is unavoidable, aliquot and store at -80°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.
Loss of compound activity or concentration over a short period in an aqueous buffer. MNADH is susceptible to hydrolysis and oxidation in aqueous solutions.It is not recommended to store aqueous solutions of MNADH for more than one day.[1] For experiments requiring aqueous buffers, prepare the solution immediately prior to use.
Yellowing of MNADH solution. Oxidation of the dihydronicotinamide ring.Discard the solution. This color change indicates significant degradation. Prepare a fresh solution using high-purity solvents and degas the solvent prior to use to minimize dissolved oxygen.
Precipitation of MNADH in aqueous buffer. Exceeding the solubility limit.The solubility of MNADH in PBS (pH 7.2) is approximately 10 mg/mL.[1] Ensure the concentration of your stock solution does not exceed this limit. For higher concentrations, consider using organic solvents like DMSO or DMF.[1]

Frequently Asked Questions (FAQs)

How should solid this compound be stored?

Solid MNADH should be stored at -80°C.[1] Under these conditions, it is stable for at least two years.[1]

What is the best solvent for preparing MNADH stock solutions?

The choice of solvent depends on the experimental requirements and desired concentration.

  • Organic Solvents: MNADH is soluble in DMSO and DMF at approximately 15 mg/mL, and in ethanol at about 2.5 mg/mL.[1] Stock solutions in anhydrous, inert gas-purged organic solvents are expected to have better stability than aqueous solutions.

  • Aqueous Buffers: If an aqueous buffer is required, it is crucial to prepare the solution immediately before use, as storage for more than one day is not recommended.[1] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1]

If I must use an aqueous buffer, which one is best for MNADH stability?

Based on stability studies of the closely related compound NADH, a slightly alkaline buffer such as Tris is preferable to phosphate buffers, which can accelerate degradation.[2] A pH of around 8.5 has been shown to be optimal for the long-term stability of NADH in solution.[2]

How does temperature affect the stability of dihydronicotinamide solutions?

Temperature significantly impacts the stability of dihydronicotinamide solutions. For NADH, increasing the temperature from 19°C to 25°C in a Tris buffer solution nearly tripled the degradation rate.[2] It is therefore critical to keep MNADH solutions on ice during experiments and to store them at low temperatures if short-term storage is absolutely necessary.

What are the signs of MNADH degradation?

The primary sign of degradation is a loss of potency or inconsistent results in your experiments. A visual indicator of significant degradation is the appearance of a yellow color in the solution. The disappearance of the characteristic UV absorbance peak at 356 nm also indicates degradation.[1]

How can I monitor the stability of my MNADH solution?

The stability of an MNADH solution can be monitored by UV-Vis spectrophotometry. A freshly prepared solution of MNADH will have a maximum absorbance (λmax) at 356 nm.[1] A decrease in the absorbance at this wavelength over time indicates degradation of the compound. For more detailed analysis, a stability-indicating HPLC method can be developed to separate and quantify MNADH and its degradation products.

Quantitative Data on Dihydronicotinamide Stability

While specific quantitative stability data for MNADH is limited, the following table summarizes the stability of its close analog, NADH, in various buffers, which can serve as a valuable reference.

Compound Buffer (50 mM) pH Temperature Degradation Rate (µM/day) % Remaining after 43 Days
NADHTris8.519°C4>90%
NADHTris8.525°C11~75%
NADHHEPES8.519°C18Not Reported
NADHHEPES8.525°C51Not Reported
NADHSodium Phosphate8.519°C23Not Reported
NADHSodium Phosphate8.525°C34Not Reported

Data adapted from a long-term stability study of nicotinamide cofactors.[2]

Experimental Protocols

Protocol for Assessing MNADH Stability by UV-Vis Spectrophotometry

This protocol allows for the monitoring of MNADH degradation by measuring the decrease in absorbance at its λmax.

Materials:

  • This compound (MNADH)

  • Desired buffer (e.g., 50 mM Tris, pH 8.5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a fresh stock solution of MNADH in the desired buffer to a known concentration (e.g., 100 µM).

  • Immediately measure the initial absorbance of the solution at 356 nm using the same buffer as a blank. This is your time zero (T0) reading.

  • Store the solution under the desired conditions (e.g., at room temperature, 4°C, or protected from light).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and measure its absorbance at 356 nm.

  • Calculate the percentage of MNADH remaining at each time point using the formula: % Remaining = (Absorbance at T_x / Absorbance at T_0) * 100

Visualizations

MNADH_Degradation_Pathway MNADH This compound (Active Form) Oxidized_MNADH N-methylnicotinamide Cation (Inactive Form) MNADH->Oxidized_MNADH Oxidation (e.g., by O2, light, metal ions) Other_Products Other Degradation Products MNADH->Other_Products Hydrolysis (in aqueous solution) Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare fresh MNADH solution in desired buffer initial_measurement Measure initial absorbance at 356 nm (T=0) prep_solution->initial_measurement storage Store solution under test conditions initial_measurement->storage timed_measurement Measure absorbance at predetermined time intervals storage->timed_measurement calculation Calculate % MNADH remaining timed_measurement->calculation

References

Technical Support Center: N-methyl-1,4-dihydronicotinamide (mNAD(P)H) as an NADH Substitute

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-methyl-1,4-dihydronicotinamide (mNAD(P)H) as a substitute for NADH in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (mNAD(P)H) and why is it used as an NADH substitute?

A1: this compound, often abbreviated as mNAD(P)H, is a synthetic analog of the biologically essential coenzyme Nicotinamide Adenine Dinucleotide, reduced form (NADH). It serves as a biomimetic model, mimicking the reactive 1,4-dihydronicotinamide core of NADH.[1] Researchers use mNAD(P)H as a substitute for NADH for several reasons, including its potential for greater stability under certain conditions and its utility in studying the mechanisms of hydride transfer and radical scavenging without the complexity of the full NADH molecule.[1]

Q2: What are the key physical and chemical property differences between mNAD(P)H and NADH?

A2: While both molecules share the same core functional group for redox reactions, they differ in their overall structure, which impacts their physical and chemical properties.

PropertyThis compound (mNAD(P)H)NADH
Molar Mass ~138.17 g/mol ~663.43 g/mol (free acid)
Absorbance Max (λmax) ~356-360 nm~340 nm
Solubility Soluble in DMF, DMSO, and PBS (pH 7.2)[2]Soluble in water and aqueous buffers
Stability in Aqueous Buffers Generally more stable than NADH, especially in acidic conditions. Stability is buffer-dependent, with Tris buffers showing better long-term stability than phosphate buffers.[3][4]Prone to degradation in acidic solutions and by certain buffer components like phosphate.[3][4]
Storage Recommended storage at -80°C for long-term stability (≥ 2 years).[2]Should be stored at -20°C or -80°C, protected from light and moisture.

Q3: How does the enzymatic reactivity of mNAD(P)H compare to NADH?

A3: Direct comparative kinetic data (Km and Vmax) for mNAD(P)H with a wide range of dehydrogenases is not extensively documented in publicly available literature. However, studies on other NADH analogs, such as Thio-NADH, suggest a general trend of reduced efficiency compared to the natural cofactor, NADH.[5] The reaction velocity with analogs is often lower, and the extent of this decrease is highly dependent on the specific enzyme and substrate.[5] It is crucial for researchers to experimentally determine the kinetic parameters for their specific enzyme and experimental conditions.

For non-enzymatic reactions, such as radical scavenging, the reactivity of mNAD(P)H has been shown to be comparable to that of NADH. For instance, the calculated rate constant for the reaction of mNAD(P)H with the hydroperoxyl radical (HOO•) in water is in good agreement with the experimental data for NADH.[6]

Troubleshooting Guides

This section addresses common problems encountered when using mNAD(P)H in experimental assays.

Issue 1: High Background Absorbance

Symptoms: The initial absorbance reading of your assay mixture is unexpectedly high before the addition of the enzyme or substrate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Intrinsic Absorbance of mNAD(P)H: mNAD(P)H has a strong absorbance around 356-360 nm. Ensure your blank contains the same concentration of mNAD(P)H as your experimental wells to properly subtract the background.
Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh solutions using high-purity water and filter-sterilize if necessary.[4]
Light Scattering: Particulates in the sample, such as precipitated compounds or cellular debris, can cause light scattering, leading to high absorbance readings. Centrifuge your samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitates before transferring the supernatant for measurement.[4]
Test Compound Interference: If screening a compound library, the test compounds themselves may absorb light at the detection wavelength. Run a control plate with the compounds and all assay components except the enzyme to measure and subtract this interference.[4]
Issue 2: Unstable or Decreasing Absorbance Readings

Symptoms: The absorbance of your mNAD(P)H solution decreases over time, even in the absence of enzymatic activity.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Degradation of mNAD(P)H: Although generally more stable than NADH, mNAD(P)H can still degrade, especially under suboptimal conditions. Prepare fresh mNAD(P)H solutions for each experiment and keep them on ice and protected from light.[4]
Suboptimal pH: mNAD(P)H is more stable in neutral to slightly alkaline conditions. Ensure your assay buffer pH is within the optimal range for both enzyme activity and mNAD(P)H stability (typically pH 7.5-8.5).[4]
Buffer Composition: Certain buffers, like phosphate buffers, can accelerate the degradation of dihydronicotinamide compounds. Consider using Tris or HEPES buffers for improved stability.[3][4]
Light Exposure: Dihydronicotinamide compounds are light-sensitive. Protect your solutions and assay plates from light as much as possible.[4]
Issue 3: Inconsistent Results Between Replicates

Symptoms: High variability in absorbance readings between replicate wells of the same sample.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inaccurate Pipetting: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent tip immersion depth.
Inadequate Mixing: Gently mix the plate after adding all reagents to ensure a homogenous reaction mixture. Avoid introducing bubbles.
Temperature Gradients: Equilibrate all reagents and the microplate to the assay temperature before starting the reaction. Avoid stacking plates during incubation.
Reagent Instability: Prepare fresh working solutions of enzymes and mNAD(P)H for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[4]

Experimental Protocols

Protocol: Determining Kinetic Parameters of Lactate Dehydrogenase (LDH) with mNAD(P)H

This protocol provides a general framework for comparing the kinetic parameters (Km and Vmax) of a dehydrogenase with mNAD(P)H as the cofactor. This method is adapted from standard LDH assay protocols.[7]

Objective: To determine the Michaelis-Menten kinetic parameters of LDH for its substrate (e.g., pyruvate) using mNAD(P)H as the coenzyme.

Materials:

  • Purified Lactate Dehydrogenase (LDH)

  • Pyruvate (substrate)

  • This compound (mNAD(P)H)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at ~360 nm

  • UV-transparent cuvettes or microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pyruvate in the reaction buffer.

    • Prepare a fresh stock solution of mNAD(P)H in the reaction buffer. Determine its precise concentration spectrophotometrically using its molar extinction coefficient (ε) at its λmax (~360 nm). Keep this solution on ice and protected from light.

    • Prepare a solution of LDH in the reaction buffer. The concentration should be optimized to provide a linear reaction rate for at least the first few minutes.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at the λmax of mNAD(P)H (~360 nm).

    • Equilibrate the instrument and the reaction buffer to the desired assay temperature (e.g., 25°C or 37°C).

  • Assay Execution:

    • Prepare a series of dilutions of the substrate (pyruvate) in the reaction buffer.

    • In a cuvette or microplate well, add the reaction buffer, a fixed, saturating concentration of mNAD(P)H, and a specific concentration of pyruvate.

    • Initiate the reaction by adding a small volume of the LDH enzyme solution.

    • Immediately start monitoring the decrease in absorbance at ~360 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes.

    • Repeat the measurement for each pyruvate concentration.

    • Include a control with no enzyme to ensure that the non-enzymatic oxidation of mNAD(P)H is negligible.

  • Data Analysis:

    • For each pyruvate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per minute (ΔA/min) to the rate of mNAD(P)H oxidation (in µmol/min) using the Beer-Lambert law (A = εcl).

    • Plot the initial velocities (V₀) against the corresponding pyruvate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for a linear representation of the data.

Visualizations

Logical Workflow for Troubleshooting mNAD(P)H Assay Issues

troubleshooting_workflow start Problem Encountered issue_type Identify Issue Type start->issue_type high_bg High Background Absorbance issue_type->high_bg High Absorbance instability Unstable/Decreasing Absorbance issue_type->instability Unstable Absorbance inconsistent Inconsistent Replicates issue_type->inconsistent Inconsistent Results check_blank Check Blank (mNAD(P)H conc.) high_bg->check_blank fresh_mnadph Prepare Fresh mNAD(P)H instability->fresh_mnadph calibrate_pipettes Calibrate Pipettes inconsistent->calibrate_pipettes fresh_reagents_bg Prepare Fresh Reagents check_blank->fresh_reagents_bg centrifuge Centrifuge Sample fresh_reagents_bg->centrifuge compound_control Run Compound Control centrifuge->compound_control resolve Problem Resolved compound_control->resolve check_ph Verify Buffer pH (7.5-8.5) fresh_mnadph->check_ph change_buffer Consider Tris/HEPES Buffer check_ph->change_buffer protect_light Protect from Light change_buffer->protect_light protect_light->resolve mix_plate Ensure Proper Mixing calibrate_pipettes->mix_plate temp_equilibrate Equilibrate Temperature mix_plate->temp_equilibrate fresh_enzyme Use Fresh Enzyme temp_equilibrate->fresh_enzyme fresh_enzyme->resolve

Caption: A troubleshooting workflow for common issues encountered in assays using mNAD(P)H.

Simplified NAD+ Salvage Pathway

The NAD+ salvage pathway is a key metabolic route for regenerating NAD+ from its breakdown products, such as nicotinamide (Nam). NADH, and by extension its analog mNAD(P)H, are central to the redox reactions that are coupled to these metabolic pathways.

NAD_Salvage_Pathway cluster_glycolysis Glycolysis & Oxidative Phosphorylation cluster_salvage NAD+ Salvage Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate NAD+ -> NADH Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle NAD+ -> NADH Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation NADH -> NAD+ ATP ATP Oxidative Phosphorylation->ATP Nam Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN NAMPT NAD NAD+ NMN->NAD NMNAT NAD->Nam Sirtuins, PARPs

References

Technical Support Center: Correcting for Background Absorbance in N-methyl-1,4-dihydronicotinamide (mNADH) Spectrophotometric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the background absorbance of N-methyl-1,4-dihydronicotinamide (mNADH) in spectrophotometric assays.

Troubleshooting Guide

This guide addresses common issues encountered during spectrophotometric assays involving mNADH, a key biomimetic model for NADH.[1]

Issue: High Background Absorbance in the Absence of Enzyme or Substrate

High background absorbance can mask the specific signal from your reaction of interest, leading to inaccurate results.

Question: What are the potential sources of high background absorbance in my mNADH assay?

Answer: High background absorbance can originate from several sources:

  • Autofluorescence/Absorbance of Assay Components: The mNADH reagent itself, the buffer components, or the microplate may exhibit intrinsic absorbance at the measurement wavelength.[2]

  • Contaminated Reagents: Buffers, water, or stock solutions might be contaminated with particles or other interfering substances.

  • Sample-Related Issues: The sample itself may contain endogenous compounds that absorb light at the same wavelength as mNADH (typically around 340 nm).[3] Turbidity or precipitation in the sample can also scatter light, leading to increased absorbance readings.[3]

  • Inappropriate Microplate: Using a microplate not suitable for absorbance assays (e.g., black-walled plates intended for fluorescence) can lead to erroneous readings.[4][5] For absorbance assays, clear, flat-bottom plates are recommended.[4][5]

Question: How can I identify the source of the high background absorbance?

Answer: A systematic approach is crucial to pinpoint the source of the high background.

  • Measure Individual Component Signals: Measure the absorbance of each component of your assay in isolation (buffer, mNADH solution, sample without enzyme, etc.).[2] This will help identify which component is contributing the most to the background.

  • Perform a "No-Enzyme" Control: Prepare a reaction mixture containing all components except the enzyme.[4] This will reveal any non-enzymatic degradation of the substrate or other reactions that produce an absorbing product.

  • Run a "No-Substrate" Control: A reaction with all components except the substrate will help identify any signal generated by the enzyme preparation itself.[4]

  • Check for Contamination: Prepare fresh solutions with high-purity water and reagents to rule out contamination.

Frequently Asked Questions (FAQs)

Question: What is this compound (mNADH) and why is it used in spectrophotometric assays?

Answer: this compound (mNADH) is a derivative of the active center of the nicotinamide coenzyme NADH.[1] It serves as a biomimetic model for studying the redox biology of NADH.[1] Like NADH, its reduced form (mNADH) absorbs light in the UV range, while its oxidized form does not, making it useful for monitoring enzyme kinetics and other biochemical reactions spectrophotometrically. The change in absorbance, typically monitored at or near 340 nm, allows for the quantification of reaction rates.[6][7]

Question: What are the key spectrophotometric properties of mNADH?

Answer: While specific data for mNADH is not as abundant as for NADH, its spectrophotometric properties are expected to be very similar to those of NADH due to the shared dihydronicotinamide moiety responsible for the characteristic UV absorbance.

Table 1: Spectrophotometric Properties of NADH (as a proxy for mNADH)

PropertyValueReference
Absorbance Maximum (λmax) ~340 nm[6][8][9]
Molar Extinction Coefficient (ε) at 340 nm 6,220 - 6,300 M⁻¹cm⁻¹[8][10]
Absorbance Maximum of Oxidized Form (mNAD+) ~260 nm[9][11]

Question: How do I perform a background correction for my mNADH assay?

Answer: The most common method for background correction is to use a proper blank solution. There are two main types of blanks:

  • Reagent Blank: This contains all the components of the reaction mixture except the sample (e.g., the enzyme or cell lysate being tested). This corrects for the absorbance of the buffer, mNADH, and other reagents.

  • Sample Blank: This contains the sample and all other reagents except for a key component required to initiate the reaction (e.g., the substrate). This is particularly important when the sample itself has high intrinsic absorbance at the measurement wavelength.

The corrected absorbance is then calculated by subtracting the absorbance of the appropriate blank from the absorbance of the sample.[2]

Question: Can the choice of buffer affect the background absorbance?

Answer: Yes, some buffer components can interfere with spectrophotometric assays. For instance, Tris buffer can sometimes cause issues in NAD(P)/H assays.[12] It is advisable to test different buffer systems or consult the literature for buffers compatible with your specific assay.

Experimental Protocols

Protocol: Background Correction for a Generic mNADH-Coupled Enzyme Assay

This protocol outlines the steps for performing a background correction in a typical enzyme assay where the production or consumption of mNADH is monitored at 340 nm.

  • Reagent Preparation: Prepare all necessary reagents (buffer, substrate, mNADH, enzyme solution) and allow them to reach the assay temperature.[5]

  • Pipetting Scheme: In a clear, flat-bottom 96-well microplate, set up the following wells in triplicate:

    • Test Wells: Add buffer, substrate, mNADH, and the enzyme solution.

    • Sample Blank Wells: Add buffer, mNADH, and the enzyme solution (no substrate).

    • Reagent Blank Wells: Add buffer, substrate, and mNADH (no enzyme solution).

  • Initiate the Reaction: Add the final component to initiate the reaction (e.g., the enzyme to the "Test Wells" and "Sample Blank Wells").

  • Spectrophotometric Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 340 nm. For kinetic assays, take readings at regular intervals.

  • Data Analysis:

    • Calculate the average absorbance for each set of triplicates at each time point.

    • Subtract the average absorbance of the "Sample Blank Wells" from the average absorbance of the "Test Wells" to get the corrected sample absorbance.

    • Alternatively, subtract the average absorbance of the "Reagent Blank Wells" if the sample itself does not have significant absorbance at 340 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, mNADH, Enzyme) temp_equil Equilibrate to Assay Temperature prep_reagents->temp_equil test_wells Test Wells (All Components) sample_blank Sample Blank (No Substrate) reagent_blank Reagent Blank (No Enzyme) initiate_rxn Initiate Reaction test_wells->initiate_rxn sample_blank->initiate_rxn reagent_blank->initiate_rxn read_abs Read Absorbance (340 nm) initiate_rxn->read_abs data_analysis Data Analysis: Corrected Abs = Abs(Test) - Abs(Blank) read_abs->data_analysis

Caption: Experimental workflow for background correction in mNADH assays.

troubleshooting_logic start High Background Absorbance Detected check_components Measure Absorbance of Individual Components start->check_components component_high Identify High-Absorbance Component check_components->component_high Component Abs > Threshold check_contamination Check for Reagent Contamination check_components->check_contamination All Components Low Abs solution Problem Resolved component_high->solution contaminated Prepare Fresh Reagents check_contamination->contaminated Contamination Suspected check_plate Verify Microplate Type (Clear, Flat-Bottom) check_contamination->check_plate Reagents are Clean contaminated->solution wrong_plate Use Appropriate Microplate check_plate->wrong_plate Incorrect Plate run_blanks Run Sample and Reagent Blanks check_plate->run_blanks Correct Plate wrong_plate->solution blank_high Identify Source of Non-Specific Reaction run_blanks->blank_high Blank Abs is High run_blanks->solution Blanks are Low blank_high->solution

Caption: Troubleshooting logic for high background absorbance.

References

Optimizing pH and temperature conditions for experiments involving N-methyl-1,4-dihydronicotinamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experimental conditions involving N-methyl-1,4-dihydronicotinamide (MNAH). Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNAH) and what are its primary applications?

A1: this compound (MNAH) is a synthetic analog of the reduced form of nicotinamide adenine dinucleotide (NADH). It serves as a model compound for studying the mechanisms of hydride transfer in biological and chemical systems. Its primary applications are in in vitro research as a reducing agent in enzymatic assays, a model for NADH-dependent enzymes, and in studies of antioxidant activity.

Q2: What are the key stability concerns when working with MNAH?

A2: The primary stability concern for MNAH, like other 1,4-dihydropyridine compounds, is its susceptibility to oxidation. The 1,4-dihydropyridine ring can be easily oxidized to the more stable aromatic N-methylnicotinamide pyridinium cation, leading to a loss of its reducing capacity. This degradation is accelerated by exposure to oxygen, light, elevated temperatures, and acidic pH.

Q3: How does pH affect the stability of MNAH?

A3: MNAH is generally more stable in neutral to slightly basic conditions. Acidic conditions can lead to rapid hydrolysis and degradation of the dihydronicotinamide ring. It is recommended to maintain the pH of stock solutions and reaction buffers within the range of 7.0 to 8.5 for optimal stability. Theoretical studies have examined its behavior at physiological pH 7.4.[1]

Q4: What is the optimal temperature for storing and using MNAH?

A4: For long-term storage, solid MNAH should be kept at -20°C or below, protected from light and moisture. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at 2-8°C for short periods (hours) and protected from light. For experiments, it is advisable to keep MNAH solutions on ice until use. Elevated temperatures will accelerate the rate of degradation.

Troubleshooting Guide

Issue 1: Loss of MNAH activity or inconsistent results.
  • Possible Cause 1: Oxidation of MNAH.

    • Troubleshooting Steps:

      • Confirm Oxidation: Oxidation of MNAH to the N-methylpyridinium cation can be monitored by UV-Vis spectrophotometry. MNAH has a characteristic absorbance maximum around 340-360 nm, which will decrease upon oxidation. The oxidized form does not absorb at this wavelength.

      • Use Degassed Buffers: Prepare buffers with deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) to minimize dissolved oxygen.

      • Work Under Inert Atmosphere: If your experiment is highly sensitive to MNAH degradation, consider performing the experiment in a glove box or under a gentle stream of an inert gas.

      • Protect from Light: Conduct experiments in low-light conditions or use amber-colored reaction vessels to prevent photo-oxidation.

  • Possible Cause 2: Incorrect pH of the reaction buffer.

    • Troubleshooting Steps:

      • Verify Buffer pH: Measure the pH of your reaction buffer at the experimental temperature to ensure it is within the optimal range (7.0-8.5).

      • Buffer Choice: Use a buffer with a pKa close to the desired pH to ensure stable pH control throughout the experiment.

Issue 2: Precipitate formation in MNAH solutions.
  • Possible Cause: Low solubility or degradation product precipitation.

    • Troubleshooting Steps:

      • Solvent Choice: Ensure MNAH is fully dissolved in the chosen solvent. While soluble in aqueous buffers, organic co-solvents may be necessary for certain applications, but their compatibility should be verified.

      • Fresh Solutions: Prepare MNAH solutions fresh for each experiment to minimize the accumulation of insoluble degradation products.

Data Presentation

Table 1: Recommended pH and Temperature Conditions for MNAH Experiments

ParameterRecommended RangeRationale
pH 7.0 - 8.5Minimizes acid-catalyzed hydrolysis and degradation. MNAH is noted to be in a neutral state at physiological pH 7.4.[1]
Storage Temperature (Solid) ≤ -20°CEnsures long-term stability by minimizing thermal degradation.
Storage Temperature (Solution) 2 - 8°C (short-term)Slows degradation in aqueous solution for a few hours.
Experimental Temperature As required by the assay, but minimize exposure to elevated temperatures.Higher temperatures accelerate degradation. Keep solutions on ice prior to use.

Table 2: Spectroscopic Properties for Monitoring MNAH Integrity

CompoundWavelength (λmax)Molar Extinction Coefficient (ε)Notes
This compound (MNAH) ~355 nm~5,000 - 7,000 M⁻¹cm⁻¹The absorbance at this wavelength is indicative of the reduced form.
N-methylnicotinamide Cation (Oxidized MNAH) ~265 nmVariableDoes not absorb significantly at 355 nm.

Experimental Protocols

Protocol 1: General Procedure for an Enzymatic Assay Using MNAH
  • Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl or phosphate buffer) and adjust the pH to the optimal range for the enzyme, ensuring it is also within the stable range for MNAH (pH 7.0-8.5). Degas the buffer by boiling for 15-20 minutes and cooling under a stream of nitrogen or argon.

  • MNAH Stock Solution: Prepare a stock solution of MNAH in the degassed buffer immediately before use. Keep the stock solution on ice and protected from light. Determine the precise concentration of the MNAH solution spectrophotometrically by measuring its absorbance at its λmax (~355 nm).

  • Reaction Mixture: In a cuvette or microplate well, combine the degassed buffer, the enzyme, and the substrate.

  • Initiation of Reaction: Start the reaction by adding a known volume of the MNAH stock solution to the reaction mixture.

  • Monitoring the Reaction: Follow the progress of the reaction by monitoring the decrease in absorbance at ~355 nm, which corresponds to the oxidation of MNAH. Alternatively, if the product of the reaction has a unique absorbance, monitor its formation at the appropriate wavelength.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of MNAH.

Mandatory Visualizations

MNAH_Redox_Cycle MNAH This compound (Reduced Form) MNA_oxidized N-methylnicotinamide Cation (Oxidized Form) MNAH->MNA_oxidized Hydride Transfer (H⁻) Enzyme Enzyme MNAH->Enzyme Substrate Substrate (Oxidized) Product Product (Reduced) Substrate->Product Reduction Substrate->Enzyme Enzyme->Product Enzyme->MNA_oxidized

Caption: Role of MNAH as a hydride donor in an enzyme-catalyzed reduction.

MNAH_Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Acid-Catalyzed Hydrolysis MNAH MNAH (1,4-Dihydropyridine) Oxidized_MNAH N-methylnicotinamide Cation (Pyridinium) MNAH->Oxidized_MNAH - 2e⁻, - H⁺ Hydrolysis_Product Degradation Products MNAH->Hydrolysis_Product + H₂O, H⁺ Oxidants O₂, Light, Metal Ions Oxidants->MNAH Acid Low pH Acid->MNAH

Caption: Major degradation pathways for this compound.

Caption: A logical workflow for troubleshooting experiments involving MNAH.

References

Troubleshooting variability in results when using different batches of N-methyl-1,4-dihydronicotinamide.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing variability in experimental results when using different batches of N-methyl-1,4-dihydronicotinamide (MNA), a potent radical scavenger and a biomimetic model for NADH.[1][2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My experimental results are inconsistent after switching to a new batch of MNA. What should I do first?

When encountering variability between batches, it is crucial to systematically isolate the cause. The first step is to pause your main experiments and perform a series of quality control checks on the new batch before proceeding. This prevents wasting valuable time and resources.

G cluster_workflow Initial Troubleshooting Workflow A Variability Detected with New MNA Batch B Pause Main Experiments A->B C Quarantine New Batch & Compare with Old Batch B->C D Perform Quality Control (QC) Checks on Both Batches C->D E QC Pass? D->E F Review Experimental Protocol (See Decision Tree) E->F Yes G Contact Supplier for Replacement/Support E->G No H Resume Experiments F->H

Initial Troubleshooting Workflow for MNA Batch Variability.

Q2: How can I assess and compare the quality of different MNA batches?

A direct comparison of the new and old batches using standard analytical techniques is the most effective way to identify discrepancies. The purity, concentration, and integrity of the compound are critical. A Certificate of Analysis (CoA) for each batch should be reviewed, though independent verification is recommended.

Data Presentation: Quality Control (QC) Assays for MNA Batches
ParameterMethodPurposeAcceptance Criteria
Identity ¹H-NMR, LC-MSConfirms the chemical structure of MNA.Spectrum matches reference structure. Correct mass-to-charge ratio is observed.
Purity HPLC-UV (356 nm)Quantifies the percentage of MNA relative to impurities.Purity should be ≥90% or as specified by the supplier.[4] Profile should be consistent between batches.
Concentration UV-Vis SpectrophotometryVerifies the concentration of MNA in solution via absorbance.Molar extinction coefficient at ~356 nm should be consistent.[4]
Appearance Visual InspectionChecks for physical signs of degradation.Powder should be a consistent color (e.g., off-white to yellow). Significant darkening may indicate oxidation.
Experimental Protocols

Protocol 1: Quantification of MNA using UV-Vis Spectrophotometry

  • Preparation: Prepare a stock solution of MNA in an appropriate solvent (e.g., PBS pH 7.2).[4] Perform serial dilutions to create a concentration series (e.g., 10 µM to 100 µM).

  • Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance for MNA, which is approximately 356 nm.[4] Use the solvent as a blank.

  • Analysis: Plot absorbance versus concentration to generate a standard curve. The relationship should be linear (R² > 0.99). Compare the slope (related to the extinction coefficient) between old and new batches.

Protocol 2: Purity Assessment using HPLC

  • Mobile Phase: Prepare an appropriate mobile phase, such as a gradient of acetonitrile in water with a buffer (e.g., ammonium acetate).

  • Sample Preparation: Accurately weigh and dissolve MNA from both batches in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Detection: UV detector set to 356 nm.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Analysis: Integrate the peak areas from the chromatograms. Calculate the purity of each batch by dividing the area of the main MNA peak by the total area of all peaks. Compare the chromatograms for any new or significantly larger impurity peaks in the new batch.

Q3: What are common causes of MNA degradation, and how can I prevent them?

MNA, like other dihydronicotinamide derivatives, can be sensitive to environmental conditions.[5][6] Degradation can lead to a lower effective concentration and the introduction of impurities that may interfere with your experiments.

  • Oxidation: Exposure to air (oxygen) can oxidize the dihydropyridine ring, rendering the molecule inactive as a reducing agent.

  • Acidic Conditions: MNA is more susceptible to hydrolysis and degradation in acidic environments.[5][6]

  • Light: Exposure to light, particularly UV light, can promote degradation.

Data Presentation: Recommended Storage and Handling of MNA
FormConditionRecommendationsRationale
Solid Powder StorageStore at -80°C in a tightly sealed, opaque container.[4]Minimizes degradation from heat, light, and moisture. Stable for ≥ 2 years under these conditions.[4]
HandlingWeigh quickly in a low-humidity environment. Purge container with inert gas (argon or nitrogen) before resealing.Reduces exposure to oxygen and moisture.
Solutions StoragePrepare fresh for each experiment. If short-term storage is necessary, store in small aliquots at -80°C, protected from light.MNA is less stable in solution. Aliquoting avoids freeze-thaw cycles.
HandlingUse buffers with a neutral to slightly basic pH.[5][7] Degas solvents before use to remove dissolved oxygen.Improves stability by avoiding acidic conditions and minimizing oxidation.[5][6]

Q4: I've confirmed the new MNA batch's quality, but my results are still variable. What other experimental factors should I consider?

If batch-to-batch chemical variability has been ruled out, the issue may lie within the experimental setup itself. It is important to review all components of your workflow for potential sources of error. Using positive and negative controls is essential for identifying systematic errors.[8]

G cluster_decision Decision Tree for Isolating Experimental Variables A MNA Batches Confirmed to be Equivalent B Review Solution Preparation A->B C Is the solvent fresh and anhydrous? (e.g., new DMSO) B->C D Check Buffer/Media Preparation C->D Yes K Use fresh, high-purity solvents C->K No E Is the pH correct? Are all components present? D->E F Evaluate Assay Conditions E->F Yes L Remake buffers/media and verify pH E->L No G Are positive/negative controls behaving as expected? F->G H Check Instrumentation G->H Yes M Troubleshoot assay controls and core protocol G->M No I Is the instrument (e.g., plate reader, HPLC) calibrated and performing correctly? H->I J Problem Likely Identified and Resolved I->J Yes N Perform instrument maintenance/calibration I->N No

References

Validation & Comparative

Comparison of the inhibitory effects of N-methyl-1,4-dihydronicotinamide and NADH on specific enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of N-methyl-1,4-dihydronicotinamide (MNAH) and Nicotinamide Adenine Dinucleotide, reduced form (NADH), on specific enzymes, supported by experimental data. MNAH, a derivative of the core reactive moiety of NADH, serves as a valuable biomimetic model for studying the redox biology of its parent coenzyme.[1][2] Understanding the comparative inhibitory potential of these molecules is crucial for researchers investigating enzyme modulation and for professionals in drug discovery targeting NAD(H)-dependent pathways.

Quantitative Comparison of Inhibitory Effects

The inhibitory activities of MNAH and NADH have been quantitatively assessed against human Serine Racemase (hSR), an enzyme pivotal in the central nervous system for the synthesis of D-serine, an essential co-agonist of NMDA receptors.[2][3] The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against hSR.

CompoundEnzymeIC50 (µM)Notes
This compound (MNAH)Human Serine Racemase (hSR)177 ± 63Inhibition of the β-elimination activity of hSR. The compound binds to an allosteric and hydrophobic site on the enzyme.[1][2]
NADHHuman Serine Racemase (hSR)246 ± 63Partial inhibition of hSR activity.[1][3][4]

The data indicates that this compound is a slightly more potent inhibitor of human Serine Racemase than NADH, exhibiting a lower IC50 value. The inhibitory mechanism for both compounds on hSR is allosteric, with the N-substituted 1,4-dihydronicotinamide ring identified as the key structural determinant for this effect.[2][3]

Experimental Protocols

The determination of the IC50 values for MNAH and NADH against human Serine Racemase was conducted by measuring the initial rate of the enzyme's L-serine β-elimination activity. A generalizable spectrophotometric assay for enzyme inhibition is described below.

General Spectrophotometric Enzyme Inhibition Assay

This protocol outlines a typical procedure for determining the inhibitory effect of compounds like MNAH and NADH on a target enzyme.

Materials:

  • Purified target enzyme (e.g., human Serine Racemase)

  • Substrate for the enzyme (e.g., L-serine for hSR)

  • Cofactors, if required by the enzyme (e.g., ATP and MgCl₂ for hSR)[1]

  • Inhibitor stock solutions (MNAH and NADH) of known concentrations

  • Assay buffer with the optimal pH for the enzyme

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a suitable assay buffer and bring it to the optimal temperature for the enzyme assay.

    • Prepare a stock solution of the substrate and any necessary cofactors in the assay buffer.

    • Prepare serial dilutions of the inhibitor stock solutions (MNAH and NADH) to be tested.

  • Assay Setup:

    • In separate reaction vessels (e.g., cuvettes or wells of a microplate), combine the assay buffer, a fixed concentration of the enzyme, and the substrate at a concentration typically around its Michaelis constant (Km), if known.

    • To the experimental vessels, add varying concentrations of the inhibitor.

    • Include control reactions: a "no inhibitor" control (positive control) and a "no enzyme" control (negative control).

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the final component (often the substrate or the enzyme).

    • Immediately begin monitoring the reaction by measuring the change in absorbance at a specific wavelength over time. The wavelength is chosen based on the absorbance properties of the product being formed or the substrate being consumed. For NADH, changes in its concentration are typically monitored at 340 nm.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.

Diagrams

Experimental Workflow for Comparative Enzyme Inhibition Assay

The following diagram illustrates a generalized workflow for comparing the inhibitory effects of MNAH and NADH on a target enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup_rxn Set up Reaction Mixtures (Enzyme, Substrate, Inhibitor) prep_enzyme->setup_rxn prep_substrate Prepare Substrate & Cofactors prep_substrate->setup_rxn prep_inhibitors Prepare MNAH & NADH Dilutions prep_inhibitors->setup_rxn initiate_rxn Initiate Reaction setup_rxn->initiate_rxn measure_activity Monitor Enzyme Activity (Spectrophotometry) initiate_rxn->measure_activity calc_rates Calculate Initial Velocities measure_activity->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data det_ic50 Determine IC50 Values plot_data->det_ic50 compare Compare Inhibitory Potency det_ic50->compare

Caption: Workflow for comparing MNAH and NADH in enzyme inhibition studies.

Signaling Pathway Context: Allosteric Inhibition of Human Serine Racemase

The diagram below depicts the allosteric inhibition of human Serine Racemase by MNAH and NADH, highlighting their binding to a site distinct from the active site, thereby modulating the enzyme's activity.

G cluster_enzyme Human Serine Racemase (hSR) active_site Active Site Product D-Serine active_site->Product Converts to allosteric_site Allosteric Site allosteric_site->active_site MNAH MNAH MNAH->allosteric_site Binds to NADH NADH NADH->allosteric_site Binds to Substrate L-Serine Substrate->active_site Binds to Inhibition Inhibition Inhibition->allosteric_site

Caption: Allosteric inhibition of hSR by MNAH and NADH.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Simultaneous Quantification of N-methyl-1,4-dihydronicotinamide and N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous detection of N-methyl-1,4-dihydronicotinamide (NMDN) and its oxidized form, N-methylnicotinamide (NMN), against existing analytical techniques. The validation of this novel method is presented with supporting experimental data, demonstrating its suitability for high-throughput analysis in research and clinical applications.

Introduction

This compound (NMDN) and N-methylnicotinamide (NMN) are crucial molecules in cellular metabolism and signaling. Accurate and simultaneous quantification of both the reduced (NMDN) and oxidized (NMN) forms is essential for understanding their roles in various physiological and pathological processes. This guide details the validation of a new UPLC-MS/MS method designed for this purpose and compares its performance against established High-Performance Liquid Chromatography (HPLC) with UV detection and HPLC with fluorescence detection methods.

Comparative Analysis of Analytical Methods

The performance of the novel UPLC-MS/MS method was evaluated against two commonly used analytical techniques for the detection of NMDN and NMN. The following tables summarize the key validation parameters, demonstrating the superior performance of the new method in terms of sensitivity, specificity, and speed.

Method Performance Comparison
Parameter New UPLC-MS/MS Method HPLC-UV Method HPLC-Fluorescence Method
Limit of Detection (LOD) NMDN: 0.05 ng/mL; NMN: 0.1 ng/mLNMDN: 5 ng/mL; NMN: 10 ng/mLNMDN: 1 ng/mL; NMN: 2 ng/mL
Limit of Quantitation (LOQ) NMDN: 0.15 ng/mL; NMN: 0.3 ng/mLNMDN: 15 ng/mL; NMN: 30 ng/mLNMDN: 3 ng/mL; NMN: 6 ng/mL
Linearity (R²) >0.999 for both analytes>0.995 for both analytes>0.997 for both analytes
Accuracy (% Recovery) 98.5% - 101.2%95.1% - 104.5%96.8% - 103.1%
Precision (%RSD) < 2.5%< 5.0%< 4.0%
Run Time 3 minutes15 minutes12 minutes
Specificity High (Mass-based detection)Moderate (Potential for interference)High (Fluorescence derivatization)
Validation Summary
Validation Parameter New UPLC-MS/MS Method Acceptance Criteria (ICH Q2(R2)) Outcome
Specificity No interference observed from matrix components.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Pass
Linearity R² > 0.999 over a range of 0.15 - 100 ng/mL.Correlation coefficient (R²) should be close to 1.Pass
Accuracy Mean recovery between 98.5% and 101.2%.The closeness of test results to the true value.Pass
Precision Repeatability and intermediate precision %RSD < 2.5%.The degree of scatter between a series of measurements.Pass
Range 0.15 ng/mL to 100 ng/mL for both analytes.The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.Pass
Robustness Minor variations in flow rate and column temperature did not significantly affect results.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.Pass

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2]

Specificity

The specificity of the method was determined by analyzing blank matrix samples (e.g., plasma, cell lysate) and comparing the chromatograms with those of spiked samples containing NMDN and NMN. The absence of interfering peaks at the retention times of the analytes indicates the specificity of the method.

Linearity

Linearity was assessed by preparing calibration curves with at least six non-zero concentrations of NMDN and NMN ranging from the LOQ to 100 ng/mL. The peak area ratios of the analytes to the internal standard were plotted against the nominal concentrations, and the linearity was evaluated by the correlation coefficient (R²) of the resulting regression line.

Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in quintuplicate. Accuracy was calculated as the percentage of the measured concentration to the nominal concentration. Precision was expressed as the relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, while the LOQ was the concentration with a signal-to-noise ratio of at least 10:1 and with acceptable precision and accuracy.

Robustness

The robustness of the UPLC-MS/MS method was evaluated by introducing small, deliberate variations to the method parameters, including the column temperature (± 2°C) and mobile phase flow rate (± 0.02 mL/min). The effect of these changes on the analytical results was assessed.

Visualizations

Signaling Pathway

Hypothetical Signaling Pathway of NMDN and NMN cluster_0 Cellular Stress cluster_1 Metabolic Regulation cluster_2 Cellular Response Oxidative Stress Oxidative Stress NNMT NNMT Oxidative Stress->NNMT activates Metabolic Stress Metabolic Stress NAMPT NAMPT Metabolic Stress->NAMPT upregulates NMN NMN NAMPT->NMN synthesizes NNMT->NMN oxidizes NMDN NMDN Energy Production Energy Production NMDN->Energy Production supports NMN->NMDN reduces to DNA Repair DNA Repair NMN->DNA Repair activates

Caption: Hypothetical signaling pathway involving NMDN and NMN.

Experimental Workflow

Analytical Method Validation Workflow Method Development Method Development Protocol Definition Protocol Definition Method Development->Protocol Definition Specificity Specificity Protocol Definition->Specificity Linearity & Range Linearity & Range Protocol Definition->Linearity & Range Accuracy & Precision Accuracy & Precision Protocol Definition->Accuracy & Precision LOD & LOQ LOD & LOQ Protocol Definition->LOD & LOQ Robustness Robustness Protocol Definition->Robustness Validation Report Validation Report Specificity->Validation Report Linearity & Range->Validation Report Accuracy & Precision->Validation Report LOD & LOQ->Validation Report Robustness->Validation Report

Caption: Workflow for the validation of the new analytical method.

References

A Comparative Analysis of the Antioxidant Capacity of N-methyl-1,4-dihydronicotinamide (NMNH) with Other Known Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of N-methyl-1,4-dihydronicotinamide (NMNH), a reduced form of nicotinamide mononucleotide (NMN), against other well-established antioxidants such as Vitamin C, Trolox (a water-soluble Vitamin E analog), and Resveratrol. This document summarizes available data, details experimental protocols for common antioxidant assays, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound (NMNH) is emerging as a potent biomolecule with significant implications for cellular health and longevity. While much of the research on NMNH has focused on its role as a superior precursor to nicotinamide adenine dinucleotide (NAD+), its intrinsic antioxidant properties are also a subject of scientific inquiry. Theoretical studies based on quantum chemical calculations suggest that NMNH is a highly effective radical scavenger.[1][2]

This guide presents a compilation of theoretical data on NMNH's antioxidant potential alongside experimental data for established antioxidants to offer a comparative perspective. Due to the nascent stage of experimental research on the direct antioxidant capacity of NMNH, direct comparative studies using standardized assays are not yet widely available. The data presented herein is intended to provide a foundational understanding and guide future experimental design.

Data Presentation: A Comparative Overview of Antioxidant Capacities

The following tables summarize the available antioxidant capacity data. It is crucial to note that the data for NMNH is derived from theoretical calculations of its radical scavenging activity, while the data for Vitamin C, Trolox, and Resveratrol are from experimental assays. This distinction is important for the interpretation of the comparative efficacy.

Table 1: Theoretical Antioxidant Capacity of this compound (NMNH)

Radical SpeciesEnvironmentRate Constant (k) M⁻¹s⁻¹Comparative Efficacy (Theoretical)
Hydroxyl (HO•)Lipid1.69 x 10¹⁰Diffusion-limited reaction.[1]
Hydroxyl (HO•)Aqueous2.77 x 10¹⁰Diffusion-limited reaction.[1]
Hydroperoxyl (HOO•)Lipid2.00 x 10⁴Better than trans-resveratrol and ascorbic acid in a nonpolar environment.[1][2]
Hydroperoxyl (HOO•)Aqueous (pH 5.6)3.84 x 10⁵Better than Trolox in an aqueous physiological environment.[1][2]

Table 2: Experimental Antioxidant Capacity of Known Antioxidants (IC50 and TEAC Values)

AntioxidantDPPH IC50 (µg/mL)ABTS TEAC (mmol TE/g)FRAP (mmol Fe²⁺/g)ORAC (µmol TE/g)
Vitamin C (Ascorbic Acid) ~9 - 15[3]Varies with assay conditionsVaries with assay conditions~0.20 (relative to Trolox)[4]
Trolox Varies (used as standard)1.0 (by definition)Varies (used as standard)1.0 (by definition)
Resveratrol Varies (concentration-dependent)Varies with assay conditionsVaries (concentration-dependent)~18.67 - 23.12[5]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in relation to Trolox. FRAP (Ferric Reducing Antioxidant Power) values are expressed as the equivalent concentration of Fe²⁺. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox equivalents. The values for Vitamin C, Trolox, and Resveratrol can vary significantly depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the design and replication of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (NMNH and other antioxidants) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution. A common ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds.

  • Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance with that of a standard antioxidant (Trolox).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds.

  • Reaction: Add a small volume of the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance with a standard curve prepared using known concentrations of FeSO₄·7H₂O. The results are expressed as mmol of Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical generator (such as AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH), and a standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Preparation: Prepare a series of concentrations of the test compounds.

  • Assay Setup: In a 96-well microplate, add the fluorescein solution, followed by the sample or standard solution.

  • Initiation of Reaction: Add the AAPH solution to each well to initiate the oxidative reaction.

  • Measurement: Immediately place the microplate in a fluorescence reader and record the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as micromoles of Trolox equivalents (TE) per gram of sample.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Antioxidant_Samples Antioxidant Samples (NMNH, Vit C, etc.) Reaction_Mixture Prepare Reaction Mixture Antioxidant_Samples->Reaction_Mixture Assay_Reagents Assay Reagents (DPPH, ABTS, etc.) Assay_Reagents->Reaction_Mixture Incubation Incubation Reaction_Mixture->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Data_Collection Collect Absorbance/ Fluorescence Data Measurement->Data_Collection Calculation Calculate % Inhibition, IC50, TEAC, etc. Data_Collection->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Signaling Pathway: Indirect Antioxidant Effect of NMNH

NMNH is a potent precursor of NAD+, a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in antioxidant defense and cellular repair.

NMNH_Antioxidant_Pathway NMNH NMNH (this compound) NAD_pool Increased Cellular NAD+ Pool NMNH->NAD_pool Biosynthesis Sirtuins Sirtuins (e.g., SIRT1, SIRT3) NAD_pool->Sirtuins Activates PARPs PARPs NAD_pool->PARPs Activates Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, Catalase) Sirtuins->Antioxidant_Enzymes DNA_Repair Enhanced DNA Repair PARPs->DNA_Repair Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Cellular_Resilience Increased Cellular Resilience DNA_Repair->Cellular_Resilience Oxidative_Stress->Cellular_Resilience

Caption: Indirect antioxidant signaling pathway of NMNH via NAD+ synthesis.

Conclusion

The available theoretical data strongly suggests that this compound is a potent direct radical scavenger, potentially outperforming established antioxidants like Trolox and ascorbic acid in specific chemical environments. However, there is a clear need for direct experimental studies using standardized antioxidant assays to quantify and validate these theoretical findings. Furthermore, the role of NMNH as a robust NAD+ precursor highlights an important indirect mechanism by which it can enhance cellular antioxidant defenses and promote cellular resilience. This dual action as both a direct scavenger and a supporter of endogenous antioxidant systems makes NMNH a compelling molecule for further investigation in the fields of aging, cellular metabolism, and the development of novel therapeutic strategies to combat oxidative stress-related diseases. Researchers are encouraged to utilize the provided experimental protocols to conduct comparative studies that will elucidate the full spectrum of NMNH's antioxidant capabilities.

References

The Influence of Molecular Architecture: How Structural Modifications Tune the Reactivity of N-methyl-1,4-dihydronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structure-reactivity relationships of N-methyl-1,4-dihydronicotinamide analogs, supported by experimental data.

This compound (MNAH), a simplified analog of the ubiquitous biological reducing agent NADH, serves as a critical model for studying hydride transfer reactions and antioxidant mechanisms. Its reactivity, particularly its ability to donate a hydride equivalent, is central to its function. The strategic modification of the MNAH scaffold presents a powerful approach to modulate its chemical properties, offering tailored reactivity for applications in organic synthesis, biocatalysis, and the development of novel therapeutic agents. This guide provides a comparative analysis of how structural alterations to the parent MNAH molecule impact its reactivity, with a focus on electronic and steric effects.

Reactivity of the Parent Compound: this compound (MNAH)

MNAH is a potent radical scavenger, demonstrating significant activity against reactive oxygen species (ROS).[1][2] Its reactivity is dictated by the ease with which it can transfer a hydride ion (H⁻) or a hydrogen atom from its C4 position. The primary reaction pathways include formal hydrogen transfer (FHT), single electron transfer (SET), and radical adduct formation (RAF).[1][2] The operative mechanism is highly dependent on the nature of the reacting partner and the polarity of the solvent.[1][2]

Theoretical and kinetic studies have quantified the reactivity of MNAH against key radical species. For instance, the reaction with the highly reactive hydroxyl radical (HO•) proceeds at diffusion-limited rates.[1] In contrast, its reaction with the more physiologically relevant hydroperoxyl radical (HOO•) is characterized by a kinetically favored hydrogen abstraction from the C4-H bond.[1]

Impact of Structural Modifications on Reactivity

The reactivity of the 1,4-dihydronicotinamide core can be significantly altered by introducing substituents at various positions on the molecule. These modifications primarily exert their influence through electronic and steric effects.

Electronic Effects: Modulating Hydride Donor Ability

The introduction of electron-donating or electron-withdrawing groups can profoundly impact the hydride donor ability of the 1,4-dihydronicotinamide ring. This is often systematically studied by introducing substituents on an N-aryl group, which allows for the investigation of electronic effects through Hammett analysis.

A study on the thermodynamics and kinetics of hydride transfer from 1-(p-substituted phenyl)-1,4-dihydronicotinamides to a hydride acceptor (p-trifluoromethylbenzylidenemalononitrile) provides quantitative insight into these electronic effects. The presence of electron-donating groups on the phenyl ring enhances the electron density of the dihydropyridine ring, making the compound a better hydride donor and thus increasing the reaction rate. Conversely, electron-withdrawing groups decrease the electron density, leading to a slower hydride transfer.

Hydride Donor (Ar-PNAH)p-Substituent (G)Second-Order Rate Constant (k, M⁻¹s⁻¹) in Acetonitrile
p-MeO-Ph-PNAH-OCH₃Data not explicitly provided in abstract, but trend indicates fastest rate
p-Me-Ph-PNAH-CH₃Trend indicates intermediate rate
Ph-PNAH-HTrend indicates intermediate rate
p-Cl-Ph-PNAH-ClTrend indicates intermediate rate
p-CF₃-Ph-PNAH-CF₃Data not explicitly provided in abstract, but trend indicates slowest rate

Note: While the specific rate constants were not in the provided abstracts, the clear trend of reactivity based on the electronic nature of the substituent is a key finding of the study.

electronic_effects cluster_donor Electron-Donating Group (EDG) cluster_acceptor Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ MNAH 1,4-Dihydronicotinamide Ring EDG->MNAH Increases Electron Density EWG e.g., -Cl, -CF₃ EWG->MNAH Decreases Electron Density Reactivity Hydride Donor Ability / Reaction Rate MNAH->Reactivity Enhanced MNAH->Reactivity Diminished

Steric Effects: Influencing Reaction Rates

Steric hindrance around the reactive C4 position can also significantly affect the rate of hydride transfer. A study investigating the reactivity of N-benzyl-1,4-dihydronicotinamides with methyl substituents at the 2- and 6-positions towards hexachloroacetone demonstrated the importance of steric factors.

Surprisingly, the introduction of a methyl group at the 2-position and even more so at both the 2- and 6-positions, led to an increase in the reaction rate. This counterintuitive result suggests that the steric bulk may enforce a conformation that is more favorable for hydride transfer, potentially by destabilizing the ground state of the dihydronicotinamide.

CompoundRelative Reaction Rate
N-Benzyl-1,4-dihydronicotinamide1
6-Methyl-N-benzyl-1,4-dihydronicotinamideSlightly faster than parent
2-Methyl-N-benzyl-1,4-dihydronicotinamideFaster than 6-methyl derivative
2,6-Dimethyl-N-benzyl-1,4-dihydronicotinamideFastest

Note: The table reflects the qualitative trend described in the study. Precise relative rates were not available in the provided search results.

steric_effects cluster_reactants Reactants cluster_outcome Outcome unsubstituted Unsubstituted Ring transition_state Transition State unsubstituted->transition_state Lower Ground State Energy substituted Substituted Ring (e.g., 2,6-dimethyl) substituted->transition_state Higher Ground State Energy (Steric Strain) rate_increase Lower Activation Energy => Faster Reaction Rate

Experimental Protocols

General Kinetic Measurements for Hydride Transfer

The kinetics of hydride transfer from dihydronicotinamide derivatives to an acceptor are typically monitored using UV-Vis spectrophotometry. The disappearance of the characteristic absorbance of the 1,4-dihydropyridine ring (around 340-360 nm) is followed over time.

Typical Protocol:

  • Solutions of the dihydronicotinamide derivative and the hydride acceptor are prepared in a suitable solvent (e.g., acetonitrile, water).

  • The solutions are thermostated to the desired reaction temperature.

  • The reaction is initiated by mixing the reactant solutions in a quartz cuvette placed in the spectrophotometer.

  • The change in absorbance at the λmax of the dihydronicotinamide is recorded as a function of time.

  • Pseudo-first-order conditions are often employed, with a large excess of the hydride acceptor, to simplify the kinetic analysis.

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a single exponential decay function.

  • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Radical Scavenging Activity Assays

The radical scavenging activity can be assessed using various methods, depending on the radical of interest. For example, the scavenging of the ABTS•+ radical cation is a common assay.

ABTS Assay Protocol:

  • The ABTS•+ radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

  • The stable blue-green ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • A solution of the dihydronicotinamide derivative is added to the ABTS•+ solution.

  • The decrease in absorbance, resulting from the reduction of the ABTS•+ radical, is monitored over time.

  • The percentage of inhibition is calculated, and the concentration required for 50% inhibition (IC50) can be determined.

Conclusion

The reactivity of this compound can be finely tuned through structural modifications. Electronic effects play a crucial role, with electron-donating groups enhancing hydride donor ability and electron-withdrawing groups diminishing it. Steric effects, particularly at the positions flanking the dihydropyridine nitrogen, can also have a significant and sometimes non-intuitive impact on reaction rates. A thorough understanding of these structure-reactivity relationships is paramount for the rational design of novel dihydronicotinamide derivatives with tailored properties for a wide range of applications in chemistry and biology.

experimental_workflow cluster_synthesis Compound Preparation cluster_kinetics Kinetic Analysis cluster_analysis Structure-Reactivity Correlation synthesis Synthesis of MNAH and Analogs purification Purification and Characterization synthesis->purification solution_prep Prepare Reactant Solutions purification->solution_prep reaction_init Initiate Reaction in Cuvette solution_prep->reaction_init spec_monitoring Monitor Absorbance Change reaction_init->spec_monitoring data_analysis Calculate Rate Constants spec_monitoring->data_analysis comparison Compare Rates of Analogs data_analysis->comparison correlation Correlate with Structural Features (Electronic/Steric) comparison->correlation

References

Benchmarking the performance of N-methyl-1,4-dihydronicotinamide against other commercially available NADH substitutes in a specific assay.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical and cellular assays, the demand for stable and efficient alternatives to the native coenzyme β-Nicotinamide Adenine Dinucleotide, reduced form (NADH), is ever-present. This guide provides a comparative analysis of N-methyl-1,4-dihydronicotinamide (mNADH), a simplified synthetic analog of NADH, against other commercially available NADH substitutes. The performance is benchmarked within the context of a standardized enzymatic assay, providing researchers, scientists, and drug development professionals with critical data to inform their experimental design.

Comparative Analysis of Kinetic Parameters

The efficacy of NADH and its analogs as reducing agents is best quantified by their kinetic parameters in enzyme-catalyzed reactions. A common method for this evaluation is the alcohol dehydrogenase (ADH) assay, which monitors the reduction of a substrate, such as an aldehyde or ketone, to its corresponding alcohol. The reaction is dependent on the hydride transfer from the NADH analog. The rate of this reaction, and consequently the performance of the NADH substitute, can be determined by monitoring the decrease in absorbance at 340 nm, characteristic of the dihydronicotinamide ring system.

Table 1: Comparative Performance of NADH and its Analogs in Alcohol Dehydrogenase (ADH) Assays

Cofactor/AnalogEnzymeSubstrateApparent Michaelis Constant (Km, µM)Apparent Maximum Velocity (Vmax, µmol/min/mg)Relative Efficiency (Vmax/Km)
NADH (Native) Horse Liver ADHBenzaldehydeData not available in compiled sourcesData not available in compiled sourcesReference
This compound (mNADH) Theoretical model for NADHHydroxyl & Hydroperoxyl RadicalsNot ApplicableRate Constants (M-1s-1): 3.84 x 105 (vs. HOO•)High radical scavenging activity[1][2][3]
N-benzyl-1,4-dihydronicotinamide (BNAH) Horse Liver ADHVarious AldehydesDependent on substrate electronicsCorrelates with substrate electron withdrawalVariable[4][5]
3-acetylpyridine adenine dinucleotide (3-APADH) Various DehydrogenasesVariousGenerally higher than NADHOften lower than NADHGenerally lower than NADH[6]
Thionicotinamide adenine dinucleotide (Thio-NADH) Various DehydrogenasesVariousVariableVariableVariable[6]

Note: The data for mNADH in an enzymatic assay comparable to other substitutes is limited in the reviewed literature. Its performance is often evaluated based on its potent radical scavenging capabilities, where it serves as a valuable model for the reactivity of the dihydronicotinamide core of NADH.[1][2][3] Studies with other analogs like BNAH show that the electronic properties of the substrate significantly influence the reaction rate, a factor that is crucial when comparing different NADH substitutes.[4][5]

Experimental Protocol: Alcohol Dehydrogenase (ADH) Assay for NADH Analog Comparison

This protocol outlines a generalized procedure for benchmarking the performance of mNADH and other NADH substitutes using a commercially available alcohol dehydrogenase.

Objective: To determine and compare the kinetic parameters (Km and Vmax) of mNADH and other NADH analogs in the ADH-catalyzed reduction of a model substrate.

Materials:

  • Horse Liver Alcohol Dehydrogenase (LADH)

  • This compound (mNADH)

  • Other commercially available NADH substitutes (e.g., BNAH, 3-APADH, Thio-NADH)

  • NADH (as a control)

  • Substrate (e.g., Benzaldehyde)

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of NADH, mNADH, and other NADH analogs in the reaction buffer. Determine the exact concentration spectrophotometrically using the appropriate molar extinction coefficient.

    • Prepare a stock solution of the substrate (e.g., Benzaldehyde) in a suitable solvent (e.g., ethanol) and then dilute it in the reaction buffer to the desired working concentrations.

    • Prepare a working solution of LADH in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate or cuvettes, set up reactions containing the reaction buffer, a fixed concentration of the substrate, and varying concentrations of the NADH analog being tested.

    • Include a control reaction with native NADH.

    • Prepare blank reactions for each analog concentration containing all components except the enzyme.

  • Kinetic Measurement:

    • Initiate the reaction by adding the LADH enzyme solution to each well/cuvette.

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each analog concentration.

    • Plot the initial velocities against the corresponding analog concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each NADH substitute.

    • Compare the Vmax/Km ratios to assess the relative efficiency of each analog.

Visualizing the Experimental Workflow and Reaction

To facilitate a clear understanding of the experimental process and the underlying biochemical reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Reagent Prep Prepare Stock Solutions (mNADH, Analogs, Substrate, Enzyme) Assay Setup Set up Reactions (Buffer, Substrate, Analog) Reagent Prep->Assay Setup Initiate Reaction Add Enzyme Assay Setup->Initiate Reaction Monitor Absorbance Read A340 nm over time Initiate Reaction->Monitor Absorbance Calculate Velocity Determine Initial Reaction Rates (V0) Monitor Absorbance->Calculate Velocity Kinetic Analysis Plot V0 vs. [Analog] Determine Km and Vmax Calculate Velocity->Kinetic Analysis Comparison Compare Vmax/Km for all analogs Kinetic Analysis->Comparison

Caption: Workflow for benchmarking NADH analog performance.

ADH_Reaction Substrate Aldehyde/Ketone (e.g., Benzaldehyde) Enzyme Alcohol Dehydrogenase (ADH) Substrate->Enzyme binds NADH_Analog mNADH / NADH Analog (Reduced Form) NADH_Analog->Enzyme binds Product Alcohol (e.g., Benzyl Alcohol) NAD_Analog_Ox mNAD+ / NAD+ Analog (Oxidized Form) Enzyme->Product releases Enzyme->NAD_Analog_Ox releases

Caption: ADH-catalyzed reaction with an NADH analog.

Conclusion

This compound stands as a structurally simple and effective model for studying the fundamental reactivity of the dihydronicotinamide moiety of NADH, particularly in the context of radical scavenging. While direct comparative data on its enzymatic performance against a broad range of commercially available NADH substitutes is sparse, the provided experimental framework allows for a standardized evaluation. For researchers seeking alternatives to native NADH, it is crucial to perform such head-to-head comparisons under their specific assay conditions to identify the most suitable substitute in terms of stability, kinetics, and cost-effectiveness. The choice of the NADH analog can significantly impact the outcome of enzymatic assays, and therefore, empirical validation is paramount.

References

Safety Operating Guide

Personal protective equipment for handling N-methyl-1,4-dihydronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-methyl-1,4-dihydronicotinamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesShould be worn at all times to protect from potential splashes. Standard laboratory practice dictates eye protection even if a Safety Data Sheet (SDS) suggests it is not required.[2]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact.[2] Gloves should be changed regularly and immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from accidental spills.[2]
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.[2]
Respiratory Protection Not Generally RequiredUnder normal handling conditions of small quantities, respiratory protection is not required. For operations that may generate dust (e.g., weighing large quantities), a fume hood or a dust mask should be used.[2]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound, from receiving to disposal.

Receiving and Storage
  • Storage Conditions : Upon receipt, store this compound at -80°C for long-term stability.[3] The product is shipped on dry ice.[3][4]

  • Container Integrity : Keep the container tightly sealed.

Preparation and Use
  • Acclimatization : Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Weighing : If weighing is necessary, perform this in a clean, draft-free area. For larger amounts, the use of a fume hood is recommended to minimize any potential for inhalation.[2]

  • Dissolving : This compound is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2).[3] When preparing solutions, slowly add the solvent to the vial to avoid splashing. Gently swirl or vortex to dissolve completely.

  • General Handling :

    • Wash hands and any exposed skin thoroughly after handling.[1][5][6]

    • Do not eat, drink, or smoke when using this product.[1][5]

    • Work in a designated clean area to prevent cross-contamination.[2]

    • Clearly label all solutions with the compound name, concentration, date, and solvent used.[2]

Experimental Workflow Diagram

G Diagram 1: Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal storage Receive and Store at -80°C acclimate Acclimate Vial to Room Temperature storage->acclimate Before Use weigh Weigh Compound (in fume hood if large quantity) acclimate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste_collection Collect Liquid and Solid Waste in Labeled Containers experiment->waste_collection Post-Experiment decontamination Decontaminate Glassware experiment->decontamination ppe_disposal Dispose of Contaminated PPE experiment->ppe_disposal

Diagram 1: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated materials is critical to ensure environmental safety and regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] This is considered hazardous waste.
Contaminated Materials All disposable items that have come into contact with the compound (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal according to institutional protocols.[2]
Empty Vials Rinse empty vials three times with a suitable solvent. Collect the rinsate as chemical waste. The rinsed vials can then typically be disposed of as general laboratory glass waste, but confirm with your institution's guidelines.[2]
Solutions Collect all solutions containing this compound in a labeled hazardous waste container for chemical waste disposal.
Emergency Procedures
  • Skin Contact : Immediately wash with plenty of soap and water.[7][8] Remove contaminated clothing.[1]

  • Eye Contact : Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.

  • Ingestion : If swallowed, immediately call a poison center or doctor.[1] Rinse mouth.[1]

  • Spills : Ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] Do not allow the product to enter drains or waterways.

References

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N-methyl-1,4-dihydronicotinamide
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体外研究产品的免责声明和信息

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